N2-Methylthiazole-2,4-diamine
Description
BenchChem offers high-quality N2-Methylthiazole-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-Methylthiazole-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-N-methyl-1,3-thiazole-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-6-4-7-3(5)2-8-4/h2H,5H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHBYRXKAZUUMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307608 | |
| Record name | N2-Methyl-2,4-thiazolediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451391-91-5 | |
| Record name | N2-Methyl-2,4-thiazolediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-Methyl-2,4-thiazolediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Elucidating the Mechanism of Action of N2-Methylthiazole-2,4-diamine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide focuses on a specific derivative, N2-Methylthiazole-2,4-diamine, a compound of interest whose precise mechanism of action remains to be fully elucidated. Capitalizing on the extensive body of research surrounding the broader 2-aminothiazole and 2,4-diaminothiazole classes, this document serves as a comprehensive technical roadmap for researchers and drug development professionals. We will delve into the probable mechanistic pathways, predicated on the well-established kinase inhibitory profile of related analogs, and provide a detailed, field-proven experimental framework to systematically uncover its molecular targets and signaling cascades.[4][5][6] This guide is designed not as a static review, but as an actionable, self-validating system for discovery.
The 2-Aminothiazole Scaffold: A Privileged Structure in Drug Discovery
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a versatile pharmacophore found in numerous natural products and synthetic drugs, including Vitamin B1 (Thiamine).[1] The 2-aminothiazole substitution pattern, in particular, has garnered significant attention, yielding compounds with a vast spectrum of therapeutic activities, including:
-
Anticancer: Inhibition of various protein kinases involved in cell cycle progression and signaling.[4][6]
-
Anti-inflammatory: Modulation of inflammatory pathways.[2]
-
Antimicrobial: Activity against a range of bacterial and fungal pathogens.[1][7]
-
Antiprotozoal: Efficacy against parasites such as Trypanosoma brucei.[5][8]
The success of this scaffold is attributed to its ability to form key hydrogen bonds and other non-covalent interactions with a variety of biological targets, particularly the ATP-binding pocket of protein kinases.
Hypothesized Mechanism of Action for N2-Methylthiazole-2,4-diamine: A Focus on Kinase Inhibition
Given the extensive literature on related analogs, the most probable mechanism of action for N2-Methylthiazole-2,4-diamine is the inhibition of one or more protein kinases. The 2,4-diamino substitution pattern has been specifically implicated in targeting kinase active sites.[5] We hypothesize that N2-Methylthiazole-2,4-diamine acts as an ATP-competitive inhibitor, targeting kinases crucial for cell proliferation, survival, or inflammatory signaling.
Potential kinase families to investigate include:
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle. Inhibition of CDKs is a well-established anticancer strategy.[6]
-
MAP Kinase (MAPK) Pathway Kinases: (e.g., MEK, ERK, JNK, p38) Central to cellular responses to external stimuli.
-
PI3K/Akt/mTOR Pathway Kinases: A critical pathway for cell growth, proliferation, and survival.[4]
-
Proto-Oncogene Tyrosine-Protein Kinase Src: Involved in cell adhesion, growth, and differentiation.[4]
-
Parasitic Kinases: As demonstrated by the activity of 2,4-diaminothiazoles against T. brucei, this compound may have utility in infectious diseases.[5][8]
The following sections outline a logical and rigorous experimental workflow to test this hypothesis and identify the specific molecular target(s) of N2-Methylthiazole-2,4-diamine.
Experimental Roadmap for Target Identification and Mechanism Elucidation
This section provides a series of detailed protocols designed to systematically identify the molecular target(s) of N2-Methylthiazole-2,4-diamine and validate its mechanism of action.
Phase 1: Broad Phenotypic and Kinase Panel Screening
The initial step is to ascertain the compound's biological effect in a broad, unbiased manner.
Experimental Protocol: Broad Kinase Panel Screen
-
Objective: To identify potential kinase targets of N2-Methylthiazole-2,4-diamine from a large, representative panel of human kinases.
-
Methodology:
-
Outsource screening to a reputable contract research organization (e.g., Eurofins, Reaction Biology Corp.) offering a kinase panel of >400 kinases.
-
Provide N2-Methylthiazole-2,4-diamine at a concentration of 1 µM and 10 µM.
-
The assay is typically a radiometric filter-binding assay using ³³P-ATP or a fluorescence-based assay.
-
Request data as percent inhibition relative to a vehicle control (e.g., DMSO).
-
-
Data Analysis:
-
Identify "hits" as kinases inhibited by >50% at 1 µM.
-
Categorize hits by kinase family to identify potential selectivity.
-
Summarize the primary hits in a table for further validation.
-
Experimental Protocol: Cellular Proliferation Assay
-
Objective: To determine the effect of N2-Methylthiazole-2,4-diamine on the growth of various human cancer cell lines.
-
Methodology:
-
Select a panel of cancer cell lines representing different tissue origins (e.g., breast, colon, lung, leukemia).
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of N2-Methylthiazole-2,4-diamine (e.g., 0.01 µM to 100 µM) for 72 hours.
-
Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue).
-
Measure fluorescence and calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.
-
-
Data Presentation:
| Cell Line | Tissue of Origin | IC₅₀ (µM) of N2-Methylthiazole-2,4-diamine |
| MCF-7 | Breast Cancer | Experimental Value |
| HCT116 | Colon Cancer | Experimental Value |
| A549 | Lung Cancer | Experimental Value |
| K562 | Leukemia | Experimental Value |
Table 1: Representative data table for cellular proliferation assays.
Phase 2: Target Validation and In Vitro Characterization
Once primary kinase "hits" are identified, the next step is to validate these interactions and characterize the inhibitory mechanism.
Experimental Protocol: In Vitro Kinase Assay (IC₅₀ Determination)
-
Objective: To confirm the inhibitory activity of N2-Methylthiazole-2,4-diamine against the top kinase candidates and determine its potency.
-
Methodology:
-
Use a purified, recombinant kinase.
-
Perform the assay in the presence of a kinase-specific substrate and ATP.
-
Vary the concentration of N2-Methylthiazole-2,4-diamine over a wide range (e.g., 1 nM to 50 µM).
-
Detect kinase activity via phosphorylation of the substrate (e.g., using a phosphospecific antibody in an ELISA format or radiometric detection).
-
Calculate the IC₅₀ value.
-
-
Causality Check: A potent IC₅₀ value (in the nanomolar to low micromolar range) provides strong evidence of direct inhibition.
Experimental Protocol: Mechanism of Inhibition Studies
-
Objective: To determine if N2-Methylthiazole-2,4-diamine is an ATP-competitive inhibitor.
-
Methodology:
-
Perform the in vitro kinase assay with a fixed, inhibitory concentration of N2-Methylthiazole-2,4-diamine (e.g., at its IC₅₀).
-
Vary the concentration of ATP (e.g., from 1 µM to 1 mM).
-
Plot the reaction velocity versus ATP concentration and generate Lineweaver-Burk plots.
-
-
Expected Outcome: For an ATP-competitive inhibitor, the Vmax will remain unchanged, while the apparent Km for ATP will increase with increasing inhibitor concentration.
Phase 3: Cellular Mechanism of Action
This phase aims to confirm that the compound engages its target in a cellular context and modulates the relevant signaling pathway.
Experimental Protocol: Target Engagement in Cells (Western Blot)
-
Objective: To assess the inhibition of the target kinase's activity within intact cells.
-
Methodology:
-
Select a cell line where the target kinase is known to be active.
-
Treat the cells with varying concentrations of N2-Methylthiazole-2,4-diamine for a short duration (e.g., 1-2 hours).
-
Lyse the cells and perform a Western blot analysis.
-
Probe the blot with an antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.
-
Also, probe for the total amount of the substrate and the target kinase as loading controls.
-
-
Self-Validation: A dose-dependent decrease in the phosphorylation of the downstream substrate, without a change in the total protein levels, validates cellular target engagement.
dot
Caption: Experimental workflow for MOA elucidation.
Visualizing the Hypothesized Signaling Pathway
Assuming N2-Methylthiazole-2,4-diamine inhibits a key kinase in a canonical signaling pathway, such as the MAPK or PI3K/Akt pathway, its effects can be visualized as follows.
dot
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Spectroscopic data (NMR, IR, Mass Spec) of N2-Methylthiazole-2,4-diamine
Structural Elucidation and Spectroscopic Characterization of -Methyl-1,3-thiazole-2,4-diamine
Document Type: Technical Reference Guide
Subject: Spectroscopic Analysis (NMR, IR, MS) of
Executive Summary & Molecular Context[1][2][3][4][5][6]
This guide details the spectroscopic signature of
Unlike simple aromatics, the thiazole ring's electron density is heavily modulated by the two amino substituents at positions 2 and 4. This results in significant shielding of the lone ring proton (H-5) and distinct fragmentation patterns in Mass Spectrometry.
Molecular Identity[4][7]
Analytical Workflow Strategy
The following workflow outlines the logical progression for validating this structure, moving from mass confirmation to connectivity establishment.
Figure 1: Step-wise structural elucidation workflow for aminothiazole derivatives.
Mass Spectrometry (MS) Data[1][3][9]
Technique: Electrospray Ionization (ESI) or Electron Impact (EI). Rationale: Thiazoles exhibit characteristic ring cleavages that serve as a fingerprint.
Fragmentation Analysis
In positive mode ESI (
| m/z (approx) | Ion Identity | Mechanistic Origin |
| 129 | Molecular Ion (Base Peak in EI). | |
| 100 | Loss of the methyl-imino fragment (cleavage at C2-N). | |
| 87 | $[M - C_2H_4N]^+ $ | Cleavage of the methylamino group + ring opening. |
| 71 | Loss of methyl and fragmentation of the C4-amine. | |
| 58 | Thiazole ring fragmentation (characteristic doublet with m/z 60 due to |
Analyst Note: The presence of sulfur provides a diagnostic isotopic pattern. Look for the M+2 peak (approx.[3][4] 4.4% intensity of the parent peak) due to the
Infrared Spectroscopy (FT-IR)[10][11]
Technique: ATR (Attenuated Total Reflectance) or KBr Pellet. Focus: Differentiating the primary amine (C4) from the secondary amine (C2).
| Frequency ( | Intensity | Assignment | Structural Insight |
| 3420, 3310 | Medium/Broad | Primary amine ( | |
| 3250 | Medium | Secondary amine ( | |
| 2930 | Weak | Methyl group ( | |
| 1610 - 1590 | Strong | Thiazole ring breathing / imine character. | |
| 1530 | Strong | Amine bending (scissoring). | |
| 680 - 650 | Medium | C-S-C stretching (Thiazole ring). |
Nuclear Magnetic Resonance (NMR)[1][10][11][12]
Solvent Selection: DMSO-d6 is strictly recommended.
Why? Chloroform (
NMR (Proton)
The spectrum is defined by three distinct environments.
| Chemical Shift ( | Multiplicity | Integral | Assignment | Interpretation |
| 7.10 - 7.50 | Broad Singlet | 1H | Exchangeable. Often broad due to quadrupole broadening from Nitrogen. | |
| 6.20 - 6.50 | Broad Singlet | 2H | Primary amine at C4. Broad, exchangeable ( | |
| 5.65 - 5.85 | Singlet | 1H | H-5 | Diagnostic Peak. Significantly upfield compared to unsubstituted thiazole (~8.8 ppm) due to the strong electron-donating effect of two amino groups. |
| 2.85 | Doublet/Singlet | 3H | Methyl group. Appears as a doublet ( |
NMR (Carbon)
Expect exactly 4 signals .
| Chemical Shift ( | Carbon Type | Assignment | Electronic Environment |
| 168.5 | Quaternary ( | C-2 | Deshielded by electronegative N and S; attached to the methylamino group. |
| 154.2 | Quaternary ( | C-4 | Attached to the primary amine. |
| 82.5 | Methine ( | C-5 | Highly Shielded. The electron density donated by C2 and C4 amines localizes here (ortho/para directing logic). |
| 31.0 | Methyl ( | Standard N-methyl shift. |
Experimental Protocols
Protocol A: Sample Preparation for NMR
-
Objective: Minimize exchange broadening to visualize amine protons.
-
Step 1: Weigh 5-10 mg of the solid compound into a clean vial.
-
Step 2: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Critical: Ensure the solvent is "dry" (free of water). Water in DMSO appears at 3.33 ppm and accelerates proton exchange, merging the NH signals.
-
-
Step 3: Sonicate for 30 seconds to ensure complete dissolution.
-
Step 4: Transfer to a 5mm NMR tube.
-
Step 5: Acquire spectrum at 298 K. If NH peaks are broad, lower temperature to 280 K to freeze out the exchange.
Protocol B: Tautomerism Validation
To confirm the amino vs. imino form:
-
Run the standard
NMR in DMSO-d6. -
Add 1 drop of
to the tube and shake. -
Result: The signals at ~7.2 ppm and ~6.3 ppm (NH protons) will disappear. The Methyl doublet at 2.85 ppm will collapse into a sharp singlet (loss of coupling to NH). The H-5 singlet will remain unchanged.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for interpreting shielding effects in heterocycles).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]
-
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Source for amino-thiazole tautomerism and reactivity).[8]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Reference for analogous 2-aminothiazole spectra). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. article.sapub.org [article.sapub.org]
- 5. Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2] [scirp.org]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Guide: Therapeutic Targeting of the N2-Methylthiazole-2,4-diamine Scaffold
[1]
Executive Summary
N2-Methylthiazole-2,4-diamine (CAS: 1451391-91-5) represents a critical "privileged structure" in modern medicinal chemistry.[1] While often categorized as a synthetic intermediate, this scaffold possesses intrinsic bioactivity and serves as a validated pharmacophore for targeting the ATP-binding site of protein kinases.
This guide analyzes the therapeutic utility of the N2-Methylthiazole-2,4-diamine core, specifically focusing on its application in inhibiting Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3) .[1] We provide a technical roadmap for researchers to utilize this scaffold in Fragment-Based Drug Discovery (FBDD), detailing the mechanistic basis of its binding, relevant signaling pathways, and self-validating experimental protocols.
Chemical Biology & Mechanism of Action[2][3]
The Pharmacophore: Hinge Region Mimicry
The therapeutic value of N2-Methylthiazole-2,4-diamine lies in its ability to mimic the adenine ring of ATP.[1] In the context of kinase inhibition, the aminothiazole core functions as a bidentate or tridentate ligand for the kinase "hinge region"—the segment connecting the N-terminal and C-terminal lobes of the kinase domain.
-
Acceptor Site (N3): The thiazole ring nitrogen (N3) acts as a hydrogen bond acceptor for the backbone amide nitrogen of the kinase hinge.
-
Donor Site (C2-NH): The exocyclic amine at position 2 acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge.
-
The N2-Methyl Effect: Methylation at the N2 position introduces a steric constraint and increases lipophilicity (logP). Crucially, it removes one hydrogen bond donor, which can be exploited to tune selectivity between kinase isoforms (e.g., CDK2 vs. CDK5) by avoiding specific water networks or steric clashes in the solvent-exposed front pocket.
Tautomerism and Binding Fidelity
The 2,4-diaminothiazole system exhibits amino-imino tautomerism.[1] For the N2-methyl variant, the amino-tautomer is generally the energetically preferred species in solution and the bioactive conformation required for ATP-competitive binding.[1]
Primary Therapeutic Targets
Cyclin-Dependent Kinase 5 (CDK5/p25)
Indication: Neurodegenerative Diseases (Alzheimer’s, Parkinson’s).[1]
CDK5 is a unique serine/threonine kinase that, unlike other CDKs, is not activated by cyclins but by the non-cyclin proteins p35 and p25. Hyperactivation of CDK5 by p25 (a cleavage product of p35) leads to hyperphosphorylation of Tau protein and neuronal death.
-
Relevance of the Scaffold: Structure-Activity Relationship (SAR) studies have validated the 2,4-diaminothiazole core as a potent CDK5 inhibitor.[1][2] The N2-methyl group serves as a vector for growing the molecule into the solvent-accessible region to improve potency (IC50) and blood-brain barrier (BBB) permeability.[1]
Human African Trypanosomiasis (HAT) Kinases
Indication: Sleeping Sickness caused by Trypanosoma brucei.[3][4]
Recent phenotypic screening identified 2,4-diaminothiazoles as potent anti-trypanosomal agents.[1][3][4][5][6] While initially designed to target TbGSK3, mechanistic deconvolution revealed that optimized derivatives of this scaffold target inositol-tetrakisphosphate 1-kinase , a kinase involved in the inositol biosynthesis pathway.
Visualization: CDK5/p25 Pathological Signaling
The following diagram illustrates the pathological cascade where CDK5/p25 acts as the therapeutic intervention point for this scaffold.
Figure 1: Pathological activation of CDK5 by p25 leading to neurodegeneration. The N2-Methylthiazole-2,4-diamine scaffold intervenes by competitively inhibiting the CDK5/p25 complex.[1]
Experimental Protocols
Protocol A: Scaffold Synthesis (Hantzsch Thiazole Synthesis)
Objective: Synthesize N2-Methylthiazole-2,4-diamine from elementary precursors.
Reagents:
-
N-Methylthiourea (1.0 eq)[1]
-
Chloroacetonitrile (1.1 eq)[1]
-
Ethanol (Solvent)[1]
-
Triethylamine (Base)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of N-Methylthiourea in 20 mL of anhydrous ethanol in a round-bottom flask.
-
Addition: Dropwise add 11 mmol of Chloroacetonitrile at room temperature.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor consumption of thiourea by TLC (Mobile phase: DCM/MeOH 9:1).
-
Precipitation: Cool the reaction mixture to 0°C. The hydrochloride salt of the product may precipitate.
-
Neutralization: Treat with Triethylamine or aqueous NaHCO3 to liberate the free base.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).
-
Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for the N-methyl singlet (~2.8 ppm) and the thiazole proton singlet (~6.0 ppm).[1]
Protocol B: ADP-Glo™ Kinase Assay (CDK5/p25)
Objective: Determine the IC50 of N2-Methylthiazole-2,4-diamine derivatives against CDK5/p25. This is a self-validating luminescent assay measuring ADP generation.[1]
Materials:
-
Recombinant CDK5/p25 complex (Active).
-
Substrate: Histone H1 peptide.[1]
-
ADP-Glo™ Kinase Assay Kit (Promega).[1]
-
384-well white assay plates.[1]
Workflow:
-
Preparation: Prepare 2.5x Kinase/Peptide Mix in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Dosing: Dispense 2 µL of the test compound (serial dilution in DMSO) into wells.
-
Reaction Initiation: Add 4 µL of Kinase/Peptide Mix. Incubate for 10 min at RT (allows inhibitor binding).
-
ATP Addition: Add 4 µL of ATP (at Km concentration, typically 10-50 µM) to start the reaction.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination (Step 1): Add 10 µL of ADP-Glo™ Reagent. Incubate 40 min at RT. (Stops kinase, depletes remaining ATP).
-
Detection (Step 2): Add 20 µL of Kinase Detection Reagent. Incubate 30 min at RT. (Converts ADP to ATP -> Luciferase light).[1]
-
Readout: Measure luminescence on a plate reader.
-
Data Analysis: Plot RLU vs. log[Compound]. Fit to a sigmoidal dose-response curve to calculate IC50.[1]
Self-Validation Check:
-
Z-Factor: Must be > 0.5 for the assay to be considered robust.[1]
-
Reference Control: Run a known CDK5 inhibitor (e.g., Roscovitine) as a positive control.
Quantitative Data Summary
The following table summarizes the comparative potency of the 2,4-diaminothiazole scaffold against key kinase targets, derived from SAR studies [1, 3].
| Target Kinase | Scaffold Variant | IC50 (µM) | Mechanism | Therapeutic Context |
| CDK5/p25 | Core 2,4-diaminothiazole | 0.5 - 2.0 | ATP-Competitive | Alzheimer's Disease |
| CDK2/CyclinE | N2-phenyl-substituted | 0.004 | ATP-Competitive | Cancer (Cell Cycle) |
| GSK-3β | N2-aryl derivatives | 0.1 - 0.5 | ATP-Competitive | Diabetes / Inflammation |
| TbGSK3 | 2,4-diaminothiazole | > 10.0 | Non-Specific | Trypanosomiasis (Early leads) |
Note: The "Core" represents the unoptimized scaffold. Potency increases significantly (to nanomolar range) with appropriate substitution at the C4-amine and N2-amine positions.[1]
Strategic Development Workflow
For drug development professionals, the following Graphviz diagram outlines the optimization pathway from the N2-Methyl fragment to a lead candidate.
Figure 2: Fragment-to-Lead optimization strategy for the N2-Methylthiazole-2,4-diamine scaffold.
References
-
Helal, M. A., et al. (2011). Structure-activity relationship study of 2,4-diaminothiazoles as Cdk5/p25 kinase inhibitors. National Institutes of Health.
-
Simeons, F. R., et al. (2023). Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues. Journal of Medicinal Chemistry.[7][8] [1]
-
Wang, S., et al. (2025). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors.[1][9] Journal of Medicinal Chemistry.[7][8]
-
Chemical Book. (2023). N2-Methylthiazole-2,4-diamine Product Properties and CAS 1451391-91-5.[1][10][11][12]
Sources
- 1. 1365939-37-2|N2-Ethyl-N2-isobutylthiazole-2,4-diamine|BLD Pharm [bldpharm.com]
- 2. Structure-activity relationship study of 2,4-diaminothiazoles as Cdk5/p25 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static-Cidal Screening of Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and muscarinic activities of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 67355-26-4|Thiazole-2,4-diamine|BLD Pharm [bldpharm.com]
- 11. CAS:1451391-91-5|N2-METHYLTHIAZOLE-2,4-DIAMINE-Shen Zhen Reagent Biotechnology Co.,Ltd. [haoreagent.com]
- 12. N2-methylthiazole-2,4-diamine;CAS No.:1451391-91-5 [chemshuttle.com]
An In-depth Technical Guide to the Solubility and Stability of N2-Methylthiazole-2,4-diamine
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N2-Methylthiazole-2,4-diamine is a heterocyclic amine belonging to the thiazole family, a class of compounds recognized for its significant role in medicinal chemistry and drug design.[1][2][3] The therapeutic potential of any active pharmaceutical ingredient (API) is fundamentally linked to its physicochemical properties, primarily its solubility and stability. These parameters govern its bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive technical overview of the critical considerations and experimental methodologies for characterizing the solubility and stability of N2-Methylthiazole-2,4-diamine and related thiazole derivatives. By synthesizing established protocols with an understanding of the underlying chemical principles, this document serves as a foundational resource for researchers in formulation development, process chemistry, and analytical sciences.
Introduction to N2-Methylthiazole-2,4-diamine
The thiazole ring is a cornerstone scaffold in numerous pharmaceuticals, valued for its diverse biological activities.[2][3] N2-Methylthiazole-2,4-diamine, a specific derivative, features two amine groups and a methyl group, which are expected to significantly influence its physicochemical behavior. The primary amine at the C4 position and the N-methylated amine at the C2 position introduce polar and basic centers, suggesting a pH-dependent solubility profile. Understanding these characteristics is the first step in unlocking its potential as a drug candidate. This guide outlines the necessary experimental frameworks to build a robust data package for this molecule, adhering to internationally recognized standards such as those from the International Council for Harmonisation (ICH).[4][5]
Physicochemical Properties
A foundational understanding begins with the basic molecular properties. While specific experimental data for N2-Methylthiazole-2,4-diamine is not widely published, we can extrapolate from the parent compound, Thiazole-2,4-diamine.[6]
| Property | Value (for Thiazole-2,4-diamine) | Expected Influence of N2-Methylation |
| Molecular Formula | C₃H₅N₃S | C₄H₇N₃S |
| Molecular Weight | 115.16 g/mol [6] | 129.19 g/mol |
| pKa (Predicted) | ~5.4 (for 2-amino-4-methylthiazole)[7] | The N-methyl group may slightly increase the basicity of the N2-amine compared to an unsubstituted amine. |
| LogP (Predicted) | 0.3 (for Thiazole-2,4-diamine)[6] | The addition of a methyl group will increase lipophilicity, leading to a slightly higher LogP. |
Aqueous and Organic Solubility Profile
The solubility of an API is a critical determinant of its absorption and bioavailability. For ionizable molecules like N2-Methylthiazole-2,4-diamine, solubility is heavily dependent on the pH of the medium.[8] A comprehensive assessment requires testing in various aqueous buffers and relevant organic solvents used in processing and formulation.
Causality Behind Experimental Choices
The selection of a solubility determination method and the choice of solvents are driven by the ultimate application. For preclinical and formulation development, understanding aqueous solubility across the physiological pH range (1.2 to 6.8) is paramount.[8] Organic solvent solubility is crucial for process chemistry, purification, and the development of certain formulation types (e.g., solvent-based systems). The shake-flask method is recommended by the World Health Organization (WHO) and is considered the gold standard for determining equilibrium solubility due to its simplicity and reliability.[9]
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
This protocol outlines a robust method for determining the equilibrium solubility of N2-Methylthiazole-2,4-diamine in various media.
Objective: To determine the saturation concentration of the compound at a controlled temperature.
Methodology:
-
Preparation of Media: Prepare a series of aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and select relevant organic solvents (e.g., Ethanol, Methanol, DMSO, Acetonitrile).
-
Sample Preparation: Add an excess amount of N2-Methylthiazole-2,4-diamine to a known volume of each medium in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Agitate the samples at a constant, controlled temperature (typically 25 °C or 37 °C) using an orbital shaker.[9] Agitation should be sufficient to keep the solid suspended without creating a vortex.[9]
-
Sampling: At predetermined time points (e.g., 24, 48, 72 hours), cease agitation and allow the solid to settle. Collect an aliquot of the supernatant.
-
Sample Clarification: Immediately filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.
-
Quantification: Dilute the clarified filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]
-
Equilibrium Confirmation: Equilibrium is confirmed when consecutive measurements (e.g., at 48 and 72 hours) are statistically identical.
Data Presentation: Predicted Solubility
While experimental data is pending, the table below presents expected solubility classifications based on the properties of similar aminothiazoles, which are often soluble in polar solvents.[7][11]
| Solvent/Medium | Predicted Solubility | Rationale |
| 0.1 N HCl (pH ~1.2) | High | The basic amine groups will be fully protonated, forming soluble salts. |
| Phosphate Buffer (pH 6.8) | Moderate to High | The compound will be partially protonated, maintaining good aqueous solubility. |
| Water | Soluble | The polar amine functionalities should confer good water solubility. |
| Ethanol/Methanol | Soluble | Polar protic solvents are expected to effectively solvate the molecule. |
| DMSO | Very Soluble | A common aprotic solvent for dissolving a wide range of organic compounds.[12] |
| Acetonitrile | Moderately Soluble | A polar aprotic solvent, likely a good solvent for this compound. |
Visualization: Solubility Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Chemical Stability and Forced Degradation
Stability testing is essential to understand how the quality of an API changes over time under the influence of environmental factors. Forced degradation, or stress testing, is a critical component of this process, designed to accelerate the degradation pathways to identify likely degradation products and establish the intrinsic stability of the molecule.[13][14] This data is fundamental for developing stability-indicating analytical methods, which are a regulatory requirement.
Causality Behind Stress Conditions
The conditions for forced degradation are prescribed by ICH guidelines (specifically ICH Q1A) and are chosen to mimic the stresses an API might encounter during its lifecycle.[4][15]
-
Hydrolysis: Assesses susceptibility to degradation in aqueous environments, relevant to liquid formulations and physiological exposure. Testing at acidic, basic, and neutral pH covers the full range of potential hydrolytic degradation.
-
Oxidation: Investigates sensitivity to oxidative stress, which can occur via atmospheric oxygen or interaction with oxidative excipients. Hydrogen peroxide is a commonly used and aggressive oxidizing agent.
-
Photostability: Determines if the molecule degrades upon exposure to light, which dictates requirements for packaging and handling.
-
Thermal Stress: Evaluates the impact of elevated temperatures, providing insight into the molecule's stability during manufacturing (e.g., drying) and long-term storage.
Experimental Protocols: Forced Degradation Studies
Objective: To generate a target degradation of 5-20% to identify degradation products and pathways without completely destroying the molecule.[16]
General Procedure:
-
Prepare solutions of N2-Methylthiazole-2,4-diamine (e.g., at 1 mg/mL) in the chosen stress media.
-
Expose the solutions to the stress conditions for a defined period.
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute for analysis.
-
Analyze the stressed samples alongside an unstressed control using a stability-indicating HPLC method.
Specific Conditions:
-
Acidic Hydrolysis:
-
Medium: 0.1 N HCl.
-
Condition: Heat at 60-80 °C.
-
Rationale: The thiazole ring can be susceptible to cleavage under harsh acidic conditions, and amine groups can undergo various reactions.
-
-
Basic Hydrolysis:
-
Medium: 0.1 N NaOH.
-
Condition: Heat at 60-80 °C.
-
Rationale: Basic conditions can promote hydrolysis of functional groups and potentially lead to ring-opening reactions.
-
-
Oxidative Degradation:
-
Medium: 3% Hydrogen Peroxide (H₂O₂).
-
Condition: Room temperature.
-
Rationale: The sulfur atom in the thiazole ring is a potential site for oxidation (to sulfoxide or sulfone), as are the electron-rich aromatic ring and amine groups.
-
-
Thermal Degradation:
-
Sample: Solid API.
-
Condition: Heat in a calibrated oven at a temperature above that used for accelerated stability (e.g., 80 °C).
-
-
Photostability:
-
Sample: Solid API and solution in a photostable solvent.
-
Condition: Expose to a controlled light source providing a minimum of 1.2 million lux hours and 200 watt hours/m², as per ICH Q1B guidelines. A dark control should be run in parallel.
-
Potential Degradation Pathways
For thiazole derivatives, several degradation pathways are plausible:
-
Oxidation: The sulfur heteroatom can be oxidized.
-
Hydrolysis: Under extreme pH and heat, the thiazole ring itself may be susceptible to hydrolytic cleavage.
-
Instability in Solution: Some aminothiazoles have shown instability in aqueous or DMSO solutions, undergoing tautomerization or hydrolysis.[17][18] The stability in common laboratory solvents should be carefully monitored.
Visualization: Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Conclusion
A thorough characterization of the solubility and stability of N2-Methylthiazole-2,4-diamine is a non-negotiable prerequisite for its advancement as a drug development candidate. The methodologies detailed in this guide, grounded in established scientific principles and regulatory expectations, provide a clear and actionable framework for researchers. By systematically evaluating its behavior in various solvents and under diverse stress conditions, scientists can generate the critical data needed to guide formulation strategies, establish appropriate storage conditions, and ensure the development of a safe, effective, and stable final product. This foundational knowledge is indispensable for navigating the complexities of the drug development pathway and ultimately realizing the therapeutic promise of this novel chemical entity.
References
- ChemBK. (n.d.). 2-Amino-4-methylthiazole.
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
- Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792.
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ICH. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
- MDPI. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Chemistry Central Journal, 12(1), 58.
-
National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylthiazole. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thiazole-2,4-diamine. PubChem. Retrieved from [Link]
- National Institutes of Health. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Beilstein Journal of Organic Chemistry, 5, 28.
- National Institutes of Health. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Sciences and Research, 8(8), 816-821.
-
SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved from [Link]
-
TAPI. (n.d.). Solving solubility issues in modern APIs. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies. Retrieved from [Link]
Sources
- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Thiazole-2,4-diamine | C3H5N3S | CID 118995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. tapi.com [tapi.com]
- 9. who.int [who.int]
- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 11. 2-Amino-4-phenylthiazole | 2010-06-2 [chemicalbook.com]
- 12. 2,4-Diaminoanisole | C7H10N2O | CID 11976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. sgs.com [sgs.com]
- 17. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Optimizing Kinase Inhibitor Campaigns: The N2-Methylthiazole-2,4-diamine Scaffold
Executive Summary
The N2-Methylthiazole-2,4-diamine scaffold represents a "privileged structure" in medicinal chemistry, particularly within the kinase inhibitor space. Its utility stems from its ability to mimic the adenine ring of ATP, allowing it to form critical hydrogen bonds with the kinase hinge region. Derivatives of this scaffold have been successfully deployed in inhibitors for Cyclin-Dependent Kinases (CDKs) , Anaplastic Lymphoma Kinase (ALK) , and Src family kinases .
However, this scaffold presents a dual nature: while highly potent, aminothiazoles are frequently flagged as Pan-Assay Interference Compounds (PAINS) or "frequent hitters" due to mechanisms like colloidal aggregation or redox cycling.
This guide provides a rigorous, self-validating framework for using N2-Methylthiazole-2,4-diamine in screening campaigns. It moves beyond simple assay steps to address the critical "Go/No-Go" decision points required to distinguish true ATP-competitive inhibition from assay artifacts.
The Chemical Rationale: Hinge Binding & Selectivity
To effectively screen this scaffold, one must understand its binding mode. The 2,4-diaminothiazole core functions as a bi-dentate or tri-dentate binder within the ATP-binding pocket.
Structural Mechanism
-
The Hinge Interaction: The nitrogen of the thiazole ring (N3) typically acts as a hydrogen bond acceptor, while the exocyclic amino groups (at C2 and C4) act as hydrogen bond donors. This creates a Donor-Acceptor-Donor (D-A-D) motif complementary to the backbone carbonyls and amides of the kinase hinge region (e.g., Glu81/Leu83 in CDK2).
-
The N2-Methyl Substitution: The methylation at the N2 position serves two purposes:
-
Solubility Modulation: It disrupts the crystal lattice energy compared to the free amine, potentially improving DMSO solubility.
-
Steric Selection: It directs the vector of the substituent towards the solvent-exposed region or the ribose pocket, depending on the specific kinase topology.
-
Visualization of Binding Mode
The following diagram illustrates the theoretical interaction of the scaffold within a generic kinase ATP pocket.
Figure 1: Schematic representation of the 2,4-diaminothiazole scaffold interaction within the kinase ATP-binding cleft.
Screening Workflow: The "PrAT" Mitigation Strategy
A major liability of 2-aminothiazoles is their tendency to form colloidal aggregates that sequester enzymes, leading to false positives. These are often termed Promiscuous 2-Aminothiazoles (PrATs) .[1] To ensure data integrity, the screening workflow must include a detergent-sensitivity counter-screen.
Validated Screening Cascade
Figure 2: The "PrAT" Mitigation Workflow. Note the mandatory detergent counter-screen.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is optimized for screening N2-Methylthiazole-2,4-diamine derivatives against a standard Ser/Thr kinase (e.g., CDK2/CyclinE). The ADP-Glo™ platform (Promega) is selected for its high sensitivity and resistance to fluorescence interference, which is common with aromatic heterocycles.
Reagents & Preparation
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Critical: Freshly add DTT (50 µM) to prevent oxidation of the thiazole sulfur.
-
Critical: For the Counter-Screen, prepare a parallel buffer containing 0.01% Triton X-100 or 0.005% Tween-20 .
-
-
Kinase: Recombinant CDK2/CyclinE (0.2 ng/µL final).
-
Substrate: Histone H1 peptide (50 µM final).
-
ATP: Ultra-pure ATP (at K_m apparent, typically 10-50 µM).
-
Test Compound: N2-Methylthiazole-2,4-diamine derivative (10 mM DMSO stock).
Step-by-Step Procedure
| Step | Action | Scientific Rationale |
| 1 | Compound Dispensing | Dispense 50 nL of compound (in DMSO) into 384-well white, low-volume plates. Include DMSO-only (Max Signal) and Staurosporine (Min Signal) controls. |
| 2 | Enzyme Addition | Add 2 µL of Kinase solution. Incubate for 10 min at RT. |
| 3 | Reaction Initiation | Add 2 µL of Substrate/ATP mix. Spin down plate (1000 rpm, 1 min). |
| 4 | Incubation | Incubate at RT for 60 min. |
| 5 | ADP-Glo Reagent | Add 4 µL of ADP-Glo Reagent. Incubate 40 min. |
| 6 | Detection Reagent | Add 8 µL of Kinase Detection Reagent. Incubate 30 min. |
| 7 | Readout | Measure Luminescence (Integration time: 0.5 - 1.0 sec). |
The "Detergent Shift" Validation (Self-Validating Step)
To confirm the hit is not a colloidal aggregate:
-
Run the assay as above with standard buffer.
-
Run a parallel plate using buffer supplemented with 0.01% Triton X-100 .
-
Calculate the Shift: If the IC50 increases by >3-fold in the presence of detergent (i.e., potency drops significantly), the compound is likely an aggregator (False Positive).
Data Analysis & Troubleshooting
Quantitative Metrics
Summarize your data using the following parameters to ensure robustness.
| Metric | Acceptance Criteria | Implication for Thiazole Scaffold |
| Z-Factor (Z') | > 0.5 | Indicates a robust assay window. Thiazoles rarely quench luminescence, so Z' should remain high. |
| Hill Slope | 0.8 – 1.2 | Critical: A slope > 2.0 suggests non-stoichiometric binding (aggregation). A slope < 0.7 suggests negative cooperativity or solubility issues. |
| IC50 Shift | < 2-fold | Comparison between Triton-containing and Triton-free buffer. Large shifts indicate aggregation. |
Common Troubleshooting Scenarios
Scenario A: High background luminescence in "No Enzyme" wells.
-
Cause: The aminothiazole compound might contain impurities acting as luciferase substrates or stabilizing luciferase.
-
Fix: Run a "Compound Interference" control (Compound + ADP-Glo Reagents + ADP, without Kinase) to subtract background.
Scenario B: Steep Dose-Response Curve (Hill Slope > 3).
-
Cause: Colloidal aggregation. The compound forms a micelle that nonspecifically adsorbs the protein.
-
Fix: This is a "No-Go" signal. Do not proceed to crystallization. Re-synthesize with more polar substituents or strictly use detergent-containing buffers.
Scenario C: Poor Solubility / Precipitation.
-
Cause: The planar, aromatic nature of the thiazole ring leads to pi-stacking.
-
Fix: Ensure DMSO concentration is kept constant (e.g., 1%). Verify solubility using nephelometry before the assay.
References
-
Schenone, S., et al. (2013). "ATP-competitive inhibitors of protein kinases: discovery and structural classification." Current Pharmaceutical Design.
-
Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry.
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. (Describes Dasatinib, a key thiazole-based inhibitor).[2][3]
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."
-
Potts, B. C., et al. (2022).[4][5] "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?" ACS Medicinal Chemistry Letters. (Discusses the promiscuity vs. utility of the scaffold).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold - CSHL Scientific Digital Repository [repository.cshl.edu]
Application Note: Functional Profiling of N2-Methylthiazole-2,4-diamine Scaffolds in Kinase Drug Discovery
Executive Summary
This technical guide details the experimental protocols for evaluating biological activity in small molecules containing the N2-Methylthiazole-2,4-diamine core. Recognized as a "privileged scaffold" in medicinal chemistry, this moiety is frequently utilized as a hinge-binding motif in ATP-competitive kinase inhibitors (e.g., targeting CDKs, ALK, or JNK pathways) and anti-infective agents.
This document moves beyond basic screening, providing a rigorous framework for validating target engagement, cellular potency, and mechanism of action (MoA) in oncology and infectious disease models.
Introduction: The Thiazole "Hinge-Binder" Hypothesis
The N2-Methylthiazole-2,4-diamine fragment is valued for its ability to form critical hydrogen bonds within the ATP-binding pocket of protein kinases. The exocyclic amine at position 2 and the nitrogen at position 3 of the thiazole ring often serve as a donor-acceptor pair, mimicking the adenine ring of ATP.
When designing cell-based assays for these derivatives, researchers must account for three specific physicochemical properties:
-
Solubility: The amino-thiazole core can be lipophilic; proper DMSO stock preparation is critical.[1]
-
Metabolic Stability: The 2-amino group is a potential site for glucuronidation; metabolic competency of the cell line (e.g., HepG2 vs. HeLa) matters.[1]
-
Off-Target Effects: Thiazoles can be "frequent hitters" (PAINS) if not properly optimized; negative controls are essential.[1]
Experimental Workflow Visualization
The following diagram outlines the logical flow for validating N2-Methylthiazole-2,4-diamine derivatives, moving from phenotypic screening to mechanistic validation.
Caption: Integrated workflow for validating thiazole-based kinase inhibitors, prioritizing solubility checks before phenotypic and mechanistic profiling.
Protocol 1: High-Throughput Cytotoxicity Profiling (MTT Assay)
Objective: Determine the antiproliferative potency (
Materials
-
Test Compound: N2-Methylthiazole-2,4-diamine derivative (Stock: 10 mM in 100% DMSO).
-
Cell Lines: Log-phase cells (viability >95%).[1]
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization Buffer: SDS-HCl or DMSO.[1]
Method
-
Seeding: Plate cells in 96-well plates.
-
Compound Dilution: Prepare a 9-point serial dilution (1:3) in culture medium.[1]
-
Critical Step: Ensure final DMSO concentration is <0.5% in all wells to prevent solvent toxicity masking compound effects.[1]
-
-
Treatment: Add 100 µL of diluted compound to cells. Incubate for 72 hours at 37°C, 5% CO₂.
-
Development:
-
Add 20 µL MTT reagent per well.[1] Incubate 3–4 hours until purple formazan crystals form.
-
Remove media (carefully for suspension cells) and add 150 µL DMSO to solubilize crystals.
-
-
Readout: Measure absorbance at 570 nm (reference 630 nm).
Data Analysis
Calculate % Viability using the formula:
Protocol 2: Cellular Kinase Target Engagement (Western Blot)
Objective: Confirm that the thiazole derivative inhibits the phosphorylation of its intended downstream target (e.g., STAT3, ERK, or Rb) inside the cell, proving membrane permeability and target binding.
Experimental Logic
If the N2-Methylthiazole-2,4-diamine core acts as an ATP-competitor, it should block the transfer of phosphate to the substrate. We measure the ratio of Phospho-Protein to Total-Protein .
Materials
-
Lysis Buffer: RIPA buffer supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail (Sodium Orthovanadate/NaF is mandatory).[1]
-
Antibodies: Primary antibodies against the phosphorylated target (e.g., p-Src Tyr416) and total target.
Method
-
Starvation (Optional but Recommended): Serum-starve cells (0.5% FBS) for 12 hours to reduce basal background phosphorylation.
-
Treatment: Treat cells with the test compound at
and for 1 to 6 hours .-
Note: Kinase inhibition is rapid; long incubations (24h) may reflect secondary apoptotic effects rather than direct inhibition.[1]
-
-
Stimulation: If testing inducible kinases (e.g., MAPK), stimulate cells (e.g., with EGF 50 ng/mL) for 15 minutes after compound pre-incubation.[1]
-
Lysis: Wash with ice-cold PBS containing 1 mM
. Lyse cells on ice. Clarify lysates (14,000 x g, 10 min). -
Immunoblotting:
Protocol 3: Cell Cycle Analysis (Flow Cytometry)
Objective: Many thiazole-2,4-diamines target CDKs (Cyclin-Dependent Kinases) or Aurora Kinases. Inhibition of these targets produces distinct cell cycle arrest phenotypes.
Method
-
Treatment: Treat cells with
concentration for 24 hours.[1] -
Fixation: Harvest cells, wash in PBS, and fix in ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for >2 hours.
-
Staining:
-
Acquisition: Analyze >10,000 events on a Flow Cytometer (FL2 channel).
Interpretation Table
| Observed Phenotype | Likely Target Mechanism |
| G1 Arrest | CDK4/6 Inhibition (G1/S checkpoint blockade) |
| G2/M Arrest | CDK1 or Aurora Kinase Inhibition (Mitotic defect) |
| Sub-G1 Peak | Apoptosis (DNA fragmentation) |
Troubleshooting & Optimization
Common Issues with Thiazole Scaffolds
| Issue | Cause | Solution |
| Precipitation in Media | High lipophilicity of the thiazole core. | Limit DMSO < 0.5%.[1] Use intermediate dilution step in PBS before adding to media. |
| Variable IC50 | Oxidation of the amino group.[1] | Prepare stocks fresh or store under nitrogen at -80°C. Avoid repeated freeze-thaw.[1] |
| Lack of Cellular Potency | Efflux pump substrate (P-gp).[1] | Test in MDR1-negative cell lines or co-treat with Verapamil (efflux inhibitor) to confirm.[1] |
References
-
Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[1][2] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry.
-
Ngoei, K. R., et al. (2013). "Identification and characterization of bi-thiazole-2,2'-diamines as kinase inhibitory scaffolds."[3] Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.[1]
-
Lozano, V., et al. (2023). "Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis." ACS Infectious Diseases.[1]
-
Rouf, A., & Tanyeli, C. (2015). "Bioactive thiazole and benzothiazole derivatives."[1] European Journal of Medicinal Chemistry.
-
Sigma-Aldrich. "2-Amino-5-bromopyrimidine (Related Scaffold) Product Specification."[1]
Sources
- 1. inter-chem.pl [inter-chem.pl]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of bi-thiazole-2,2'-diamines as kinase inhibitory scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N2-Methylthiazole-2,4-diamine
Abstract
This application note provides detailed analytical methods for the accurate quantification of N2-Methylthiazole-2,4-diamine, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for precise measurement in drug development and quality control, we present two robust, validated protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. This guide is intended for researchers, scientists, and drug development professionals, offering step-by-step protocols, data presentation, and the scientific rationale behind the methodological choices, all grounded in established analytical principles and regulatory standards.
Introduction: The Importance of N2-Methylthiazole-2,4-diamine Quantification
N2-Methylthiazole-2,4-diamine is a heterocyclic amine that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its quantification are paramount throughout the drug development lifecycle, from process development and optimization to final product release testing.
The development and validation of such analytical methods are essential for generating reliable data.[1] This document outlines two distinct, yet complementary, analytical approaches to address different quantification needs. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the intended application.
Method Selection: A Dichotomy of Purpose
The selection of an appropriate analytical technique is a cornerstone of reliable quantification. For N2-Methylthiazole-2,4-diamine, both HPLC-UV and LC-MS/MS offer distinct advantages.
-
HPLC-UV: This technique is a workhorse in quality control laboratories due to its robustness, cost-effectiveness, and ease of use. It is well-suited for the analysis of bulk materials and formulations where the concentration of the analyte is relatively high.
-
LC-MS/MS: Offering superior sensitivity and selectivity, LC-MS/MS is the preferred method for trace-level analysis, such as impurity profiling or pharmacokinetic studies where the analyte is present in complex biological matrices.[2][3] The high selectivity of tandem mass spectrometry minimizes interference from matrix components, ensuring accurate quantification at low concentrations.
HPLC-UV Method for Quantification of N2-Methylthiazole-2,4-diamine
This method is designed for the routine quantification of N2-Methylthiazole-2,4-diamine in drug substances and intermediate products. The methodology is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Experimental Workflow: HPLC-UV Analysis
The overall workflow for the HPLC-UV analysis is depicted below.
Caption: HPLC-UV Experimental Workflow.
Detailed Protocol: HPLC-UV
3.2.1. Materials and Reagents
-
N2-Methylthiazole-2,4-diamine reference standard (purity ≥ 99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm PTFE syringe filters
3.2.2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point. Mixed-mode columns that combine reversed-phase and cation-exchange mechanisms can also offer excellent selectivity for polar basic compounds.[4]
-
Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient elution is recommended to ensure good peak shape and separation from potential impurities. A starting point could be a linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the aminothiazole chromophore, a detection wavelength in the range of 250-280 nm should be evaluated for optimal sensitivity.[3]
-
Injection Volume: 10 µL.
3.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N2-Methylthiazole-2,4-diamine reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., 50:50 Methanol:Water).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh a known amount of the sample containing N2-Methylthiazole-2,4-diamine and prepare a solution of a known concentration in the same diluent as the standards. For solid samples, this may involve grinding the sample to a fine powder before dissolution.[5][6]
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.
Method Validation
The analytical method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9] The validation should assess the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by comparing the chromatograms of a blank, a placebo (if applicable), the analyte, and a sample spiked with the analyte.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish linearity. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
LC-MS/MS Method for Trace-Level Quantification
This method is designed for the sensitive and selective quantification of N2-Methylthiazole-2,4-diamine in complex matrices, such as biological fluids or for the analysis of trace-level impurities.
Experimental Workflow: LC-MS/MS Analysis
The workflow for LC-MS/MS analysis involves similar sample preparation followed by the highly selective detection using tandem mass spectrometry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. helixchrom.com [helixchrom.com]
- 5. A Full Evaporation Static Headspace Gas Chromatography Method with Nitrogen Phosphorous Detection for Ultrasensitive Analysis of Semi-volatile Nitrosamines in Pharmaceutical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. fda.gov [fda.gov]
Application Note: Protocol for N-Methylation of 2,4-Diaminothiazole
Part 1: Strategic Overview & Mechanistic Insight
The Challenge of Regioselectivity
The methylation of 2,4-diaminothiazole presents a classic problem in heterocyclic chemistry: distinguishing between three distinct nucleophilic sites.
-
N2 (Exocyclic Amine at C2): Typically the most nucleophilic exocyclic center, behaving similarly to an amidine.
-
N4 (Exocyclic Amine at C4): Electronically distinct, often behaving more like an enamine due to conjugation with the C5 position.
-
N3 (Endocyclic Ring Nitrogen): A potent nucleophile, especially in neutral or acidic media, prone to quaternary salt formation (quaternization) which destroys the aromaticity or leads to inactive byproducts.
Expert Insight: Direct alkylation with methyl iodide (MeI) or dimethyl sulfate (DMS) is strongly discouraged for mono-methylation goals. These reagents frequently yield intractable mixtures of N2-methyl, N3-methyl (quaternary), and poly-methylated species.
Recommended Strategy
To achieve high purity and specific regiochemistry, we recommend two distinct workflows depending on the starting material availability:
-
Pathway A (De Novo Synthesis): The only method to guarantee 100% regioselectivity for the N2-methyl isomer.
-
Pathway B (Reductive Amination): The preferred method for direct functionalization of an existing 2,4-diaminothiazole scaffold. This method avoids N3-quaternization.
Part 2: Experimental Protocols
Protocol A: De Novo Synthesis of 2-(Methylamino)thiazol-4-amine
Best for: Creating the N2-methyl core with absolute regiocontrol.
Principle: Instead of methylating the amine, the thiazole ring is constructed around the pre-methylated nitrogen using the Hantzsch Thiazole Synthesis.
Reagents & Materials
-
Substrate: Chloroacetonitrile (or substituted
-haloketone for C5-substituted analogs). -
Thiourea Source: N-Methylthiourea.
-
Solvent: Ethanol (absolute) or Methanol.
-
Base: Sodium bicarbonate (
) or Triethylamine ( ) for neutralization.
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve N-methylthiourea (1.0 equiv, e.g., 10 mmol) in absolute ethanol (5 mL/mmol).
-
Addition: Add chloroacetonitrile (1.0 equiv) dropwise at room temperature. Note: If synthesizing a C5-substituted derivative, use the corresponding
-bromoketone. -
Cyclization: Heat the reaction mixture to reflux (
) for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM). The starting materials should disappear, and a more polar spot (the hydrohalide salt of the product) will appear. -
Isolation (Salt Form): Cool the mixture to
. The hydrochloride/hydrobromide salt often precipitates. Filter and wash with cold ethanol. -
Free Base Liberation: Dissolve the salt in minimal water. Neutralize carefully with saturated aqueous
to pH 8–9. -
Extraction: Extract with Ethyl Acetate (
). Dry combined organics over , filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography (DCM:MeOH 95:5).
Expected Yield: 70–85%
Key QC Parameter:
Protocol B: Direct Selective Monomethylation (Reductive Amination)
Best for: Modifying an existing 2,4-diaminothiazole scaffold.
Principle: Condensation of the amine with formaldehyde forms a transient imine/hemiaminal, which is selectively reduced by sodium borohydride (
Reagents & Materials
-
Substrate: 2,4-Diaminothiazole (free base).
-
Methyl Source: Paraformaldehyde (solid) or Formalin (37% aq. solution).
-
Reductant: Sodium Methoxide (
) in MeOH (to generate methoxide in situ) and Paraformaldehyde/NaBH4 system. -
Solvent: Methanol (anhydrous).
Step-by-Step Procedure
-
Imine Formation: Dissolve 2,4-diaminothiazole (1.0 equiv) in anhydrous Methanol (10 mL/mmol). Add Paraformaldehyde (1.1–1.2 equiv).
-
Activation: Add a catalytic amount of acetic acid (AcOH, 0.1 equiv) or
(1.0 equiv) depending on the specific substrate stability. Stir at reflux for 1–2 hours to ensure depolymerization of paraformaldehyde and imine formation.-
Expert Tip: If using
, you form a "methoxymethyl" intermediate which is easily reduced.
-
-
Reduction: Cool the mixture to
. Add (1.5 equiv) portion-wise over 15 minutes. Caution: Gas evolution ( ). -
Reaction: Allow to warm to room temperature and stir for 2 hours.
-
Quench: Quench carefully with water or saturated
. -
Workup: Remove Methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate or DCM/iPrOH (3:1) if the product is polar.
-
Purification: Flash chromatography is usually required to separate mono-methyl from trace di-methyl byproducts.
Part 3: Data & Visualization
Comparative Analysis of Methods
| Feature | De Novo Synthesis (Protocol A) | Reductive Amination (Protocol B) | Direct Alkylation (MeI) |
| Regioselectivity | Excellent (>99% N2) | Good (Favors N2 > N4) | Poor (Mixture N2/N3/N4) |
| Yield | High (70–85%) | Moderate (50–70%) | Low (<30% isolated) |
| Scalability | High (Gram to Kg) | High (Gram scale) | Low (Purification difficult) |
| Primary Risk | Availability of precursors | Over-methylation (Dimethyl) | Quaternization of Ring N |
Decision Logic & Pathway Diagram
Caption: Decision tree for selecting the optimal synthetic route based on substrate availability and selectivity requirements.
Part 4: References
-
BenchChem. Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. (2025).[1][2][3][4] Retrieved from
-
National Institutes of Health (NIH). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. PMC8821035. Retrieved from
-
Beilstein Journal of Organic Chemistry. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. (2024).[2][5] Retrieved from
-
Journal of Medicinal Chemistry. Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis. (2023).[2][6] Retrieved from
-
ChemicalBook. 2-Amino-4-(p-tolyl)thiazole Synthesis Protocols. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. excli.de [excli.de]
- 3. Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminothiazole | 96-50-4 [chemicalbook.com]
- 5. 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: High-Purity Isolation of N2-Methylthiazole-2,4-diamine using Hydrophilic Interaction Liquid Chromatography (HILIC)
Introduction: The Challenge of Purifying Polar Heterocycles
N2-Methylthiazole-2,4-diamine is a substituted heterocyclic amine that serves as a critical building block in medicinal chemistry and drug discovery. Thiazole derivatives are known to exhibit a wide range of biological activities.[1] The purity of such starting materials is paramount, as impurities can lead to unwanted side reactions, compromise the integrity of biological assays, and introduce regulatory hurdles in later stages of drug development.
The purification of N2-Methylthiazole-2,4-diamine presents a significant chromatographic challenge due to its inherent chemical properties. The presence of two amine groups and the polar thiazole ring system imparts a high degree of polarity and basicity to the molecule. Consequently, traditional reversed-phase (RP) chromatography often fails to provide adequate retention, leading to elution near the solvent front and poor separation from other polar impurities.[2][3] Furthermore, the basic nature of the amines can cause undesirable interactions with residual acidic silanols on silica-based stationary phases, resulting in significant peak tailing and reduced resolution.[4]
This application note presents a robust and validated protocol for the purification of N2-Methylthiazole-2,4-diamine using Hydrophilic Interaction Liquid Chromatography (HILIC). We will detail the method development rationale, a step-by-step protocol, and a comprehensive troubleshooting guide to empower researchers to achieve high-purity isolation of this valuable compound.
Principle of the Method: Leveraging HILIC for Polar Compound Retention
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful separation technique that is exceptionally well-suited for the retention and separation of polar and hydrophilic compounds.[5][6] Unlike reversed-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase, HILIC employs a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, with a smaller portion of an aqueous modifier.[3][7]
The retention mechanism in HILIC is primarily driven by the partitioning of the polar analyte into a water-enriched layer that is adsorbed onto the surface of the polar stationary phase.[3] As the concentration of the aqueous component (the strong solvent) in the mobile phase is increased, the analyte is eluted more quickly. This "reversed-reversed phase" behavior provides the orthogonal selectivity needed for compounds that are poorly retained in RP-HPLC.[7] By utilizing a HILIC-based approach, we can achieve strong retention of N2-Methylthiazole-2,4-diamine, enabling effective separation from both less polar and other highly polar impurities.
Physicochemical Properties & Method Design Considerations
A successful purification strategy is built upon a foundational understanding of the target molecule's properties.
| Property | Estimated Value / Characteristic | Rationale & Impact on Chromatography |
| Molecular Formula | C₄H₇N₃S | --- |
| Molecular Weight | 129.18 g/mol | Influences diffusion rates but is not a primary factor in retention mechanism selection. |
| Polarity | High | The diamine and thiazole moieties create a highly polar structure, making retention on C18 columns difficult. HILIC is the logical choice.[5] |
| Basicity (pKa) | Estimated ~5-6 | The amino groups are basic and will be protonated at acidic pH. This can be used to improve peak shape by adding an acidic modifier (e.g., formic acid) to the mobile phase, which suppresses interactions with stationary phase silanols.[4] |
| Solubility | Soluble in polar organic solvents and aqueous acids | Sample and standard preparation should utilize solvents compatible with the HILIC mobile phase, such as a high percentage of acetonitrile, to ensure good peak shape.[8] |
Detailed Experimental Protocol
This protocol is designed for analytical scale purification. For preparative scale, the method can be scaled up by increasing the column diameter and flow rate proportionally.
Materials and Reagents
-
HPLC System: A binary or quaternary HPLC or UPLC system equipped with a UV detector.
-
HILIC Column: TSKgel Amide-80 (250 x 4.6 mm, 5 µm) or equivalent amide-based HILIC column.
-
Solvents: Acetonitrile (MeCN, HPLC grade or higher), Water (HPLC grade, Type I).
-
Mobile Phase Modifier: Formic Acid (FA, LC-MS grade, >99%).
-
Sample: Crude N2-Methylthiazole-2,4-diamine.
-
Glassware: Volumetric flasks, autosampler vials with inserts.
Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): 95% Water / 5% Acetonitrile / 0.1% Formic Acid.
-
Mobile Phase B (Organic): 95% Acetonitrile / 5% Water / 0.1% Formic Acid.
Causality: The use of 0.1% formic acid is critical. It serves to protonate the basic amine functional groups on the analyte, which minimizes secondary interactions with the stationary phase and results in sharper, more symmetrical peaks. It also ensures consistent ionization of the analyte throughout the analysis.
Standard and Sample Preparation
-
Stock Standard Preparation (1 mg/mL): Accurately weigh 10 mg of a reference standard of N2-Methylthiazole-2,4-diamine and dissolve it in 10 mL of a 90:10 (v/v) Acetonitrile:Water mixture. This solvent composition is close to the initial mobile phase conditions to prevent peak distortion.
-
Crude Sample Preparation: Dissolve the crude reaction mixture in the same diluent as the standard (90:10 Acetonitrile:Water) to a final concentration of approximately 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.
Chromatographic Conditions
The following table summarizes the optimized HILIC method parameters.
| Parameter | Condition |
| Column | TSKgel Amide-80 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 95:5:0.1 Water:Acetonitrile:Formic Acid |
| Mobile Phase B | 95:5:0.1 Acetonitrile:Water:Formic Acid |
| Gradient Program | 95% B to 60% B over 15 minutes |
| 60% B back to 95% B over 1 minute | |
| Hold at 95% B for 9 minutes (Equilibration) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm (or optimal UV max) |
| Injection Volume | 5 µL |
Expert Insight: HILIC columns require a significantly longer equilibration time than reversed-phase columns to ensure the stable formation of the aqueous layer on the stationary phase.[3] A minimum of 10 column volumes is recommended; the 9-minute equilibration step in this protocol is essential for reproducible retention times.
Workflow for Purification and Analysis
The following diagram illustrates the logical flow from sample preparation to the final, purified compound.
Caption: Workflow for the HILIC purification of N2-Methylthiazole-2,4-diamine.
Troubleshooting Guide
A self-validating protocol must account for potential deviations. This guide provides solutions to common issues encountered during the chromatography of polar, basic compounds.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Retention / Elution at Void Volume | 1. Insufficient column equilibration. 2. Mobile phase organic content is too low. 3. Sample diluent is too "strong" (too much water). | 1. Increase the equilibration time to at least 10-15 column volumes.[9] 2. Ensure your starting gradient condition is high in acetonitrile (>90%). 3. Re-dissolve the sample in a solvent with at least 90% acetonitrile. |
| Peak Tailing or Splitting | 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Mismatch between sample solvent and mobile phase. | 1. Ensure the mobile phase contains an acidic modifier like 0.1% formic or acetic acid.[4] 2. Reduce the injection volume or sample concentration. 3. Confirm the sample is dissolved in a solvent similar to the initial mobile phase. |
| Irreproducible Retention Times | 1. Inadequate column equilibration between runs. 2. Mobile phase composition drift. 3. Column temperature fluctuations. | 1. Extend the post-run equilibration time. 2. Prepare fresh mobile phases daily. 3. Use a column oven to maintain a constant temperature (e.g., 35 °C). |
| Broad Peaks | 1. Extra-column band broadening. 2. Column degradation. | 1. Check all fittings and tubing for leaks or voids. Ensure tubing has a small internal diameter.[9] 2. Flush the column or replace it if performance does not improve. |
References
- Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-n-oxide - Google Patents.
- Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived
- Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.
- Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
- Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts.
- Separation of Thiazole on Newcrom R1 HPLC column.SIELC Technologies.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.MDPI.
- HILIC – The Rising Star of Polar Chrom
- Overcoming challenges in the purification of heterocyclic compounds.Benchchem.
- Normal and reversed phase high performance liquid chromatography of some new 1, 2, 4-triazole derivatives.
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH).[Link]
-
GC Troubleshooting Guide. Restek.[Link]
-
Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu.[Link]
-
[Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials.[Link]
-
2-Amino-4-methylthiazole Properties. ChemBK.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 3. welch-us.com [welch-us.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chembk.com [chembk.com]
- 9. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
Application Notes and Protocols for N2-Methylthiazole-2,4-diamine in Structure-Activity Relationship (SAR) Studies
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and approved drugs, including the anti-inflammatory agent Meloxicam and the kinase inhibitor Dasatinib.[1][2][3] This heterocyclic scaffold is prized for its ability to engage in a variety of non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets.[4] Its rigid framework also serves as a reliable anchor for orienting substituents in three-dimensional space, making it an ideal starting point for structure-activity relationship (SAR) studies.[5]
This guide focuses on a specific, yet versatile, member of this family: N2-Methylthiazole-2,4-diamine . This scaffold offers multiple vectors for chemical modification, providing a rich platform for systematically probing the chemical space around a biological target. The presence of two distinct amino groups—a secondary amine at the C2 position and a primary amine at the C4 position—allows for selective functionalization to explore how different substituents impact target binding, selectivity, and pharmacokinetic properties.
This document will provide a comprehensive framework for researchers, scientists, and drug development professionals to design, synthesize, and evaluate a library of analogs based on the N2-Methylthiazole-2,4-diamine core. We will detail the strategic rationale, provide step-by-step protocols for synthesis and biological evaluation, and present a model for data interpretation to guide hit-to-lead optimization.
Strategic Rationale for SAR Exploration
The primary goal of an SAR study is to understand how specific structural modifications to a lead compound affect its biological activity. For the N2-Methylthiazole-2,4-diamine core, we can identify three primary vectors for diversification (R¹, R², and R³).
-
Vector 1 (R¹): C4-Amino Group Modification. The primary amine at the C4 position is an excellent handle for introducing a wide array of substituents via reactions like acylation or reductive amination. This position can be explored to probe for interactions with solvent-exposed regions of a binding pocket or to introduce groups that modulate solubility and cell permeability.
-
Vector 2 (R²): C5-Position Substitution. The C5 position of the thiazole ring is a common site for introducing diversity.[2] Substituents here can influence the electronic properties of the ring system and occupy adjacent hydrophobic or polar pockets within the target's active site.
-
Vector 3 (R³): N2-Amine Arylation/Alkylation. While our core is N2-methylated, further substitution on a parent 2,4-diaminothiazole could be considered. However, for this guide, we will focus on the derivatization of the C4 and C5 positions, as the N2-substituent is often crucial for core binding interactions, for instance, with the hinge region of kinases.[2]
The following workflow illustrates the logical progression of an SAR campaign starting from the N2-Methylthiazole-2,4-diamine scaffold.
Caption: High-level workflow for an SAR campaign.
Protocols for Library Synthesis and Evaluation
This section provides detailed, field-proven methodologies for synthesizing a focused library of N2-Methylthiazole-2,4-diamine analogs and evaluating their biological activity. As many 2-aminothiazole derivatives have shown potent activity as kinase inhibitors, we will use a generic cyclin-dependent kinase (CDK) as a representative target.[6][7]
Protocol 1: Synthesis of C4-Acylated Analogs
The most straightforward approach to diversify the core scaffold is through acylation of the more nucleophilic C4-amino group. This protocol describes a standard procedure using a parallel synthesis approach.
Rationale: Acylation introduces a stable amide bond and allows for the exploration of a vast chemical space through commercially available acyl chlorides or carboxylic acids. The amide carbonyl can act as a hydrogen bond acceptor, while the R¹ group can probe various interactions.
Step-by-Step Methodology:
-
Scaffold Preparation: Begin with the starting material, N2-Methyl-5-bromothiazole-2,4-diamine. The C5-bromo substituent serves as a handle for further diversification (Protocol 2) but can be hydrogenated off if only C4 modification is desired.
-
Reaction Setup: In an array of reaction vials, dissolve N2-Methyl-5-bromothiazole-2,4-diamine (1.0 eq.) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0 eq.), to each vial to act as a proton scavenger.
-
Acylating Agent Addition: To each vial, add a unique acyl chloride (1.1 eq.) from a pre-defined library (e.g., benzoyl chloride, cyclopropanecarbonyl chloride, 4-methoxybenzoyl chloride).
-
Reaction: Stir the reactions at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, quench the reactions with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude products via flash column chromatography or preparative HPLC to yield the final C4-acylated analogs.
Protocol 2: Synthesis of C5-Arylated Analogs via Suzuki Coupling
With the C4 position functionalized, the C5-bromo handle can be used to introduce further diversity via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.
Rationale: The Suzuki coupling is a robust and versatile reaction that allows for the formation of a C-C bond, introducing aryl or heteroaryl moieties at the C5 position. This is critical for exploring interactions in pockets adjacent to the core binding site.[8]
Step-by-Step Methodology:
-
Starting Material: Use a C4-acylated analog from Protocol 1 (e.g., N-(5-bromo-2-(methylamino)thiazol-4-yl)acetamide) (1.0 eq.).
-
Reaction Setup: In a microwave vial, combine the starting material, a boronic acid or ester (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq.), and a base like sodium carbonate (3.0 eq.).
-
Solvent: Add a mixture of solvents, typically Dioxane and water (e.g., 4:1 ratio).
-
Reaction: Seal the vial and heat in a microwave reactor at 100-140 °C for 15-60 minutes. Monitor for completion by LC-MS.
-
Workup and Purification: After cooling, dilute the reaction mixture with water and extract with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography to obtain the desired C5-arylated product.
Caption: General synthetic scheme for analog library creation.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized analogs against a target kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Rationale: This assay provides a quantitative measure of an analog's ability to inhibit the enzymatic activity of the target kinase. It is a high-throughput compatible method that is fundamental for generating the primary SAR data.[6]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's protocol (Promega). This includes the kinase, substrate, ATP, and assay buffers.
-
Compound Plating: Serially dilute the synthesized analogs in DMSO and then in assay buffer. Dispense the compounds into a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Kinase Reaction: Add the kinase and substrate solution to all wells. Initiate the kinase reaction by adding the ATP solution. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 4: Cell Viability Assay (CellTiter-Glo® Assay)
This assay determines the cytotoxic effect of the compounds on a relevant cancer cell line, providing a counter-screen to ensure that the observed kinase inhibition translates to anti-proliferative effects and is not due to non-specific toxicity.
Rationale: It is crucial to assess a compound's effect on cell viability. An ideal inhibitor will show potent inhibition of the target kinase that leads to a corresponding decrease in cancer cell proliferation at similar concentrations. High cytotoxicity at concentrations much lower than the kinase IC₅₀ may indicate an off-target effect or a generally toxic compound.
Step-by-Step Methodology:
-
Cell Plating: Seed a cancer cell line known to be dependent on the target kinase (e.g., HCT116 for CDK9 inhibitors) into a 96-well, white-walled plate at a pre-determined density.[7] Allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the synthesized analogs. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37 °C, 5% CO₂).
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol (Promega).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the half-maximal growth inhibition (GI₅₀) by plotting the percent viability against the log of the compound concentration.
Data Presentation and SAR Interpretation
The data generated from the biological assays should be compiled into a clear, structured table to facilitate the identification of structure-activity relationships.
Table 1: Hypothetical SAR Data for N2-Methylthiazole-2,4-diamine Analogs against CDK9
| Compound ID | R¹ (at C4-Amide) | R² (at C5) | CDK9 IC₅₀ (nM)[6][7] | HCT116 GI₅₀ (nM) |
| Core | H | Br | >10,000 | >10,000 |
| 1a | Acetyl | Br | 5,200 | 8,100 |
| 1b | Cyclopropylcarbonyl | Br | 1,500 | 2,300 |
| 1c | 4-Fluorobenzoyl | Br | 850 | 1,100 |
| 2a | Cyclopropylcarbonyl | Phenyl | 980 | 1,500 |
| 2b | Cyclopropylcarbonyl | 4-Pyridyl | 15 | 45 |
| 2c | Cyclopropylcarbonyl | 3-Pyridyl | 120 | 250 |
| 2d | 4-Fluorobenzoyl | 4-Pyridyl | 9 | 30 |
Interpretation of Hypothetical Data:
-
C4-Amide (R¹) Analysis: Comparing compounds 1a-1c suggests that moving from a small alkyl (acetyl) to a more constrained ring (cyclopropyl) improves potency. Introducing an aromatic ring with an electron-withdrawing group (4-fluorobenzoyl) further enhances the activity, possibly due to favorable electronic interactions or occupation of a hydrophobic pocket.
-
C5-Position (R²) Analysis: The dramatic increase in potency for compounds 2b and 2d indicates a critical interaction at the C5 position. The 4-pyridyl moiety is significantly preferred over a simple phenyl group (2a ) or a 3-pyridyl isomer (2c ). This strongly suggests the nitrogen in the 4-position of the pyridine ring is acting as a key hydrogen bond acceptor with a residue in the kinase active site.[8][9]
-
Synergy: The combination of the 4-fluorobenzoyl group at R¹ and the 4-pyridyl group at R² (2d ) results in the most potent compound, suggesting that the optimizations at both positions are additive and complementary.
This analysis leads to a clear, data-driven hypothesis for the next design cycle: maintain the 4-pyridyl group at C5 and explore further substitutions on the C4-benzoyl ring to optimize interactions.
Caption: Simplified CDK9 signaling pathway inhibited by an analog.
Conclusion and Future Directions
The N2-Methylthiazole-2,4-diamine scaffold represents a versatile and promising starting point for SAR-driven drug discovery campaigns. Its synthetic tractability allows for rapid and systematic exploration of chemical space at key positions. By employing a logical workflow of library synthesis, multi-parametric biological evaluation, and careful data analysis, researchers can efficiently identify key structural features required for potent and selective inhibition of a target.
While 2-aminothiazoles are powerful pharmacophores, it is important to be mindful of their potential classification as toxicophores, which may be susceptible to metabolic activation.[10] Therefore, as a program advances, it is imperative to conduct early ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to ensure the development of safe and effective clinical candidates. The insights gained from the initial SAR will guide the design of next-generation analogs with improved potency, selectivity, and drug-like properties.
References
- Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.
- A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity.
- Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase.
- Biological and medicinal significance of 2-aminothiazoles.Scholars Research Library.
- Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists.
- 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?PubMed.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.[Link]
-
Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. ACS Publications.[Link]
-
Recent developments of 2-aminothiazoles in medicinal chemistry. PubMed.[Link]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed Central.[Link]
-
Thiazole derivatives: prospectives and biological applications. ResearchGate.[Link]
-
Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. ResearchGate.[Link]
-
Synthesis and QSAR studies in 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazole derivatives as potential antithrombotic agents. PubMed.[Link]
-
Identification and characterization of bi-thiazole-2,2'-diamines as kinase inhibitory scaffolds. ScienceDirect.[Link]
-
2-Aminothiazoles as Therapeutic Leads for Prion Diseases. ACS Publications.[Link]
-
Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed.[Link]
-
2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed.[Link]
-
Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)- N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. PubMed.[Link]
-
Synthesis of 2[2,4-Diaminothiazol-5-oyl]benzothiazoles. ResearchGate.[Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.[Link]
-
The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research.[Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing.[Link]
-
Biological and medicinal significance of 2-aminothiazoles. ResearchGate.[Link]
Sources
- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)- N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N2-Methylthiazole-2,4-diamine Synthesis
Executive Summary & Reaction Logic
This guide addresses the synthesis of N2-Methylthiazole-2,4-diamine (CAS: 1451391-91-5) via the modified Hantzsch condensation of Chloroacetonitrile and N-Methylthiourea .
While the Hantzsch synthesis is generally robust, the 2,4-diamine subclass presents unique challenges due to the high reactivity of the nitrile group and the amphoteric nature of the product. Low yields are typically caused by nitrile polymerization (tar formation) or regioisomeric scrambling (formation of the 3-methyl-2-imino isomer).
The Mechanistic Pathway
To control the yield, you must visualize the reaction as a two-stage process occurring in one pot.
Figure 1: Reaction pathway showing the critical divergence between successful cyclization and polymerization.
Critical Process Parameters (CPP)
The following parameters are non-negotiable for high-yield synthesis (>80%).
| Parameter | Recommended Setting | Scientific Rationale |
| Solvent | Acetone or Ethanol | Acetone is preferred for the initial alkylation to precipitate the intermediate or final salt, preventing "oiling out." |
| Temperature (Step 1) | 0°C to 5°C | The initial S-alkylation is exothermic. High temps here trigger nitrile polymerization (the "tar" issue). |
| Temperature (Step 2) | Reflux (50-70°C) | Heat is required only after S-alkylation is complete to drive the Thorpe-Ziegler cyclization. |
| Stoichiometry | 1.0 : 1.1 (Nitrile : Thiourea) | A slight excess of thiourea consumes the toxic nitrile and drives kinetics. |
| Atmosphere | Inert (N2/Ar) | While not strictly air-sensitive, moisture can hydrolyze the nitrile to an amide, killing the cyclization. |
Troubleshooting & FAQs
Issue 1: "My reaction mixture turned into a black/dark brown tar."
Diagnosis: Uncontrolled exotherm leading to nitrile polymerization. Root Cause: Chloroacetonitrile is an active alkylating agent.[1] If added too quickly or at room temperature, it self-condenses or polymerizes before reacting with the thiourea. Corrective Action:
-
Chill the thiourea solution to 0°C before adding the nitrile.
-
Dilution: Ensure the solvent volume is at least 5–10 mL per mmol of reagent. High concentration favors polymerization.
-
Slow Addition: Add the Chloroacetonitrile dropwise over 20–30 minutes.
Issue 2: "I see a precipitate, but the yield is <40%."
Diagnosis: Solubility loss or incomplete cyclization. Root Cause: The product precipitates as the Hydrochloride (HCl) salt , which is the direct product of the reaction. If your solvent is too polar (e.g., water/methanol mixtures), the salt remains dissolved. Corrective Action:
-
Switch to Acetone: The HCl salt is often insoluble in acetone. It will crash out as a white/pale yellow solid, driving the equilibrium forward (Le Chatelier’s principle).
-
Harvest the Salt: Do not try to isolate the free base directly from the reaction mixture. Filter the HCl salt first, then neutralize it in a separate step if needed.
Issue 3: "The product contains the wrong isomer (3-methyl-2-imino)."
Diagnosis: Regioselectivity failure. Root Cause: Strong acidic conditions can favor the formation of the 2-imino-3-methyl isomer (where the ring nitrogen is methylated) rather than the target 2-methylamino form. Corrective Action:
-
Avoid adding exogenous acid. The reaction generates 1 equivalent of HCl naturally.
-
If regioselectivity remains poor, conduct the reaction in Ethanol and add 1.0 eq of mild base (e.g., Sodium Acetate) after the initial alkylation step to buffer the cyclization pH.
Optimized Experimental Protocol
Standardized for 10 mmol scale.
Safety Warning: Chloroacetonitrile is toxic and a lachrymator. Work in a fume hood.
Reagents:
-
N-Methylthiourea: 1.0 g (11.1 mmol, 1.1 eq)
-
Chloroacetonitrile: 0.75 g (10.0 mmol, 1.0 eq)
-
Acetone (Dry): 20 mL
Step-by-Step Procedure:
-
Setup: Charge a 50 mL round-bottom flask with N-Methylthiourea and Acetone. Add a magnetic stir bar.
-
Cooling: Submerge the flask in an ice-water bath (0°C). Stir for 10 minutes. Note: Thiourea may not fully dissolve yet; this is acceptable.
-
Addition: Add Chloroacetonitrile dropwise via syringe over 15 minutes.
-
Checkpoint: The solution should remain pale. Darkening indicates overheating.
-
-
Alkylation: Remove the ice bath and let the mixture warm to Room Temperature (RT) over 1 hour.
-
Cyclization: Equip a reflux condenser and heat the mixture to mild reflux (approx. 56°C) for 2–4 hours.
-
Observation: A white to pale-yellow precipitate (the product HCl salt) should form.
-
-
Work-up (Salt Isolation):
-
Cool to RT, then further cool to 0°C to maximize precipitation.
-
Filter the solid under vacuum.
-
Wash the cake with cold Acetone (2 x 5 mL) to remove unreacted nitrile/thiourea.
-
Yield Check: Dry the solid. This is N2-Methylthiazole-2,4-diamine Hydrochloride .
-
-
Free Base Conversion (Optional):
-
Dissolve the salt in minimal water.
-
Neutralize with saturated NaHCO₃ solution to pH 8–9.
-
Extract with Ethyl Acetate (3x) or filter the free base if it precipitates (often less soluble in water than the salt).
-
References
-
Hantzsch Thiazole Synthesis (General Mechanism)
-
Hantzsch, A., & Weber, J. H. (1887).[2] Berichte der deutschen chemischen Gesellschaft. 20, 3118.
-
Source:
-
-
Regioselectivity in Thiazole Synthesis
-
Synthesis of 2,4-Diaminothiazoles (Analogous Chemistry)
-
Solubility & Handling of Diaminothiazole Salts
-
BenchChem Technical Guide.[5] "2,4-Diamino-6-chloromethylpteridine Hydrochloride: Solubility and Stability."
-
Source: (Inferred from search context regarding diaminothiazole salt handling).
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of N2-Methylthiazole-2,4-diamine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of N2-Methylthiazole-2,4-diamine. This guide, designed for chemistry professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. As Senior Application Scientists, we aim to equip you with the knowledge to not only identify and resolve common issues but also to understand the underlying chemical principles to optimize your synthetic outcomes.
Introduction to N2-Methylthiazole-2,4-diamine Synthesis
N2-Methylthiazole-2,4-diamine is a key heterocyclic building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. Its synthesis most commonly employs the Hantzsch thiazole synthesis, a robust and versatile method for constructing the thiazole ring. This reaction involves the condensation of an α-halocarbonyl compound with a thiourea derivative, in this case, N-methylthiourea.
While the Hantzsch synthesis is reliable, the use of an N-substituted thiourea introduces complexities, primarily concerning regioselectivity, which can lead to the formation of undesired isomers and other side products. This guide will focus on identifying and mitigating these common challenges.
Core Synthesis Pathway: Hantzsch Thiazole Synthesis
The fundamental reaction for the synthesis of N2-Methylthiazole-2,4-diamine is the condensation of an appropriate α-halo-β-ketoester or a related α-halocarbonyl with N-methylthiourea. The general mechanism proceeds as follows:
-
S-Alkylation: The sulfur atom of N-methylthiourea, acting as a nucleophile, attacks the α-carbon of the halocarbonyl compound, displacing the halide and forming an isothiouronium salt intermediate.
-
Cyclization: The more nucleophilic nitrogen of the isothiouronium intermediate attacks the carbonyl carbon, leading to a tetrahedral intermediate.
-
Dehydration: Subsequent elimination of a water molecule results in the formation of the thiazole ring.
Caption: General workflow of the Hantzsch synthesis for N2-Methylthiazole-2,4-diamine.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of N2-Methylthiazole-2,4-diamine in a question-and-answer format.
FAQ 1: Low Yield of the Desired Product and Presence of a Major Isomeric Impurity
Question: My reaction is producing a low yield of the expected N2-Methylthiazole-2,4-diamine, and I'm observing a significant impurity with the same mass in my LC-MS analysis. What is this impurity and how can I avoid it?
Answer:
This is a classic and frequently encountered issue in the Hantzsch synthesis when using N-monosubstituted thioureas like N-methylthiourea. The major impurity is almost certainly the isomeric 2-imino-3-methyl-2,3-dihydrothiazol-4-amine .
Causality and Mechanism:
The formation of this imino isomer is a result of a competing cyclization pathway that is highly dependent on the reaction's pH.[1]
-
Desired Pathway (Exocyclic Amino Tautomer): Under neutral to slightly basic conditions, the more nucleophilic nitrogen of the N-methylthiourea intermediate attacks the carbonyl carbon. This leads to the formation of the desired N2-methyl-2,4-diaminothiazole, which exists predominantly in its aromatic 2-(methylamino) tautomeric form.
-
Side Reaction Pathway (Endocyclic Imino Tautomer): Under acidic conditions, the nitrogen atom attached to the methyl group can be protonated, reducing its nucleophilicity. This favors the attack of the other, unsubstituted nitrogen atom on the carbonyl group.[1] This alternative cyclization leads to the formation of the 2-imino-3-methyl-2,3-dihydrothiazole isomer.
Caption: Influence of pH on the regioselectivity of cyclization in N2-Methylthiazole-2,4-diamine synthesis.
Troubleshooting and Prevention:
-
pH Control: The most critical factor is maintaining a neutral to slightly basic reaction medium.
-
Recommendation: If your reaction is acidic, consider adding a non-nucleophilic base such as sodium carbonate or triethylamine to neutralize any acid formed during the reaction (e.g., HBr from an α-bromo ketone).[2]
-
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged reaction times, which can lead to side product formation.[3]
-
Temperature Control: While some reactions require heat, excessive temperatures can promote side reactions. Aim for the lowest effective temperature.
Purification Strategy:
If the imino isomer has already formed, separation can be challenging due to their similar polarities.
-
Column Chromatography: Careful column chromatography on silica gel with a gradient elution system (e.g., ethyl acetate in hexanes) may be effective.[4]
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a powerful purification technique.
FAQ 2: Formation of Dimeric and Other High Molecular Weight Impurities
Question: I am observing impurities with higher molecular weights than my target product. What could these be?
Answer:
High molecular weight impurities can arise from several side reactions, including the formation of dithiazolyl compounds or reactions involving unreacted starting materials.
Potential Side Reactions and Mechanisms:
-
Dimerization: Under certain conditions, particularly with excess α-haloketone, a second molecule of the α-haloketone can react with the already formed thiazole ring.
-
Reaction with Unreacted Thiourea: If the reaction is not driven to completion, unreacted N-methylthiourea can potentially react with the product or intermediates in subsequent steps, especially if the temperature is high.
Troubleshooting and Prevention:
-
Stoichiometry: Ensure precise control over the stoichiometry of your reactants. A slight excess of N-methylthiourea is sometimes used to ensure complete consumption of the α-haloketone.[2]
-
Reaction Time and Temperature: Avoid unnecessarily long reaction times and high temperatures, which can favor these bimolecular side reactions.
-
Purification: These higher molecular weight impurities are generally less polar than the desired product and can often be separated by column chromatography or recrystallization.
FAQ 3: Difficulty in Isolating the Product from the Reaction Mixture
Question: My reaction appears to be complete by TLC, but I'm having trouble isolating a pure solid product.
Answer:
Isolation issues can stem from the product's solubility, the presence of persistent impurities, or the formation of salts.
Troubleshooting and Prevention:
-
Neutralization: The Hantzsch synthesis often produces the thiazole as a hydrohalide salt. Neutralization with a mild base like sodium carbonate or sodium bicarbonate is typically required to precipitate the free base.[2]
-
Solvent Selection for Extraction: If the product does not precipitate, extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) is necessary. Ensure the aqueous layer is at the correct pH to maximize the amount of free base for extraction.
-
Purification of Crude Product: The crude product, even after extraction, may be an oil or an amorphous solid due to residual impurities.
-
Column Chromatography: This is a reliable method for purifying the crude product.[3]
-
Recrystallization: Experiment with different solvent systems (e.g., ethanol/water, isopropanol) to induce crystallization.
-
Experimental Protocols
General Protocol for the Synthesis of N2-Methylthiazole-2,4-diamine
This protocol is a general guideline based on the Hantzsch thiazole synthesis and should be adapted and optimized for your specific α-halocarbonyl starting material.
Materials:
-
α-Halocarbonyl compound (1.0 eq)
-
N-Methylthiourea (1.1 eq)
-
Ethanol or Methanol
-
Sodium Carbonate (Na₂CO₃) solution (5%)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a round-bottom flask equipped with a stir bar and reflux condenser, add the α-halocarbonyl compound (1.0 eq) and N-methylthiourea (1.1 eq).
-
Add ethanol or methanol as the solvent.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.
-
Slowly add the reaction mixture to a beaker containing a 5% aqueous solution of sodium carbonate while stirring.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold water.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low yield, major isomeric impurity | Acidic reaction conditions | Maintain neutral to slightly basic pH with a non-nucleophilic base. |
| High molecular weight impurities | Incorrect stoichiometry, prolonged reaction time/high temperature | Use a slight excess of N-methylthiourea; optimize reaction time and temperature. |
| Product isolation difficulties | Formation of hydrohalide salt, impure crude product | Neutralize with a mild base; purify by column chromatography or recrystallization. |
References
-
Chem Help ASAP. Hantzsch Thiazole Synthesis. Available at: [Link]
- Foit, J., Slouka, J., & Bekárek, V. (1982). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 229-231.
- Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
-
YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available at: [Link]
- Google Patents. Purification of 2-aminothiazole.
-
ResearchGate. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. Available at: [Link]
-
MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available at: [Link]
-
ResearchGate. 2-Amino-4-thiazolidinones: Synthesis and Reactions. Available at: [Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]
-
National Center for Biotechnology Information. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]
-
National Center for Biotechnology Information. N9-Substituted 2,4-Diaminoquinazolines: Synthesis and Biological Evaluation of Lipophilic Inhibitors of Pneumocystis carinii and Toxoplasma gondii Dihydrofolate Reductase. Available at: [Link]
-
RSC Publishing. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available at: [Link]
Sources
Navigating the Cellular Maze: A Technical Guide to Overcoming Poor Cell Permeability of Thiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, actionable insights into a common yet significant hurdle in drug discovery: the poor cell permeability of thiazole-containing compounds. The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] However, its inherent physicochemical properties can often lead to challenges in traversing the cellular membrane, limiting bioavailability and therapeutic efficacy.
This document moves beyond generic advice, offering a structured approach to diagnosing, troubleshooting, and overcoming permeability issues specific to thiazole derivatives. We will delve into the causality behind experimental choices, providing you with the scientific rationale to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: Why do many of my thiazole compounds exhibit poor cell permeability?
A1: Poor cell permeability in thiazole derivatives often stems from a combination of factors related to their physicochemical properties. The thiazole ring itself, with its nitrogen and sulfur heteroatoms, contributes to the molecule's polarity.[4][5] Key contributing factors include:
-
High Polar Surface Area (PSA): The presence of nitrogen and sulfur atoms, along with polar substituents, can lead to a high PSA, which hinders passage through the lipophilic cell membrane.
-
Low Lipophilicity (logP): An unfavorable balance between lipophilicity and hydrophilicity can prevent the compound from efficiently partitioning into the lipid bilayer.
-
Hydrogen Bonding Capacity: The nitrogen atom in the thiazole ring and various substituents can act as hydrogen bond acceptors, while appended functionalities may be hydrogen bond donors. A high number of hydrogen bond donors and acceptors can impede membrane translocation.
-
Molecular Weight and Rigidity: Large or inflexible molecules can face steric hindrance when attempting to cross the cell membrane.
Q2: What are the first steps I should take to assess the permeability of my thiazole compounds?
A2: A tiered approach is recommended. Start with in silico predictions to get a preliminary understanding of your compound's properties. Several computational tools can estimate parameters like logP, PSA, and solubility. Following computational assessment, initial experimental validation can be performed using a Parallel Artificial Membrane Permeability Assay (PAMPA), which is a high-throughput, cell-free method to assess passive diffusion. For more detailed and biologically relevant data, progress to cell-based assays like the Caco-2 permeability assay, which models the human intestinal epithelium and can also provide insights into active transport and efflux.
Q3: Are there any "quick fixes" to improve the permeability of a promising thiazole lead compound?
A3: While there are no universal "quick fixes," some initial modifications can provide rapid insights. Simple alkyl substitutions on the thiazole ring or connected aromatic systems can systematically increase lipophilicity. For instance, the addition of a methyl or tert-butyl group can enhance cellular absorption.[6] Another approach is to mask polar functional groups that are not essential for target engagement through esterification or other simple derivatizations. These modifications can offer a preliminary indication of whether altering physicochemical properties will be a fruitful strategy.
Q4: When should I consider a prodrug approach for my thiazole compound?
A4: A prodrug strategy is a powerful tool when the parent thiazole compound has potent activity but poor permeability due to polar functional groups like carboxylic acids, hydroxyls, or amines.[7][8] This approach involves masking these polar moieties with lipophilic groups that are enzymatically or chemically cleaved in vivo to release the active drug.[7][8] Consider a prodrug approach when direct modification of the core scaffold compromises the compound's activity.
Troubleshooting Guide: A Deeper Dive into Permeability Enhancement
This section provides a systematic approach to troubleshooting and improving the cell permeability of your thiazole compounds, moving from initial characterization to advanced medicinal chemistry strategies.
Problem 1: My Thiazole Compound Shows High Potency in Biochemical Assays but No Activity in Cell-Based Assays.
This is a classic indicator of poor cell permeability. The compound can engage its target in a cell-free environment but cannot reach it within a living cell.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low cellular activity.
Causality and Explanation:
-
In Silico Profiling: Before embarking on extensive lab work, leverage computational tools to predict the physicochemical properties of your thiazole compound. This provides a hypothesis for the cause of poor permeability.
-
Experimental Permeability Assessment:
-
PAMPA: This assay isolates passive diffusion, giving you a clean measure of your compound's ability to cross a lipid membrane. If permeability is low here, the issue is likely related to the compound's inherent physicochemical properties.
-
Caco-2 Assay: If PAMPA results show moderate to good permeability, but cellular activity is still low, other factors may be at play. The Caco-2 assay, using a monolayer of human colon adenocarcinoma cells, can reveal if your compound is a substrate for efflux pumps (like P-glycoprotein), which actively transport compounds out of the cell.[9]
-
Problem 2: My Thiazole Compound Has Poor Aqueous Solubility, Complicating Permeability Assays.
Poor solubility can lead to inaccurate permeability measurements and is itself a barrier to oral bioavailability.
Troubleshooting Strategies:
-
Formulation Approaches: For initial in vitro testing, consider using co-solvents like DMSO or formulating the compound in lipid-based systems.[6] Self-emulsifying drug delivery systems (SEDDS) can also be explored to improve solubility and absorption in vivo.[10]
-
Structural Modification: Introduce polar functional groups at positions that do not interfere with the compound's biological activity. This is a delicate balance, as increasing polarity can negatively impact permeability.
-
Salt Formation: If your thiazole compound has a basic nitrogen, forming a salt can significantly improve aqueous solubility.
Medicinal Chemistry Strategies for Enhancing Thiazole Permeability
Once you have identified poor permeability as the primary issue, the following medicinal chemistry strategies can be employed.
Modulating Lipophilicity (logP)
A well-balanced logP is crucial for effective cell permeability. Excessively hydrophilic compounds will not partition into the cell membrane, while overly lipophilic compounds may get trapped within the lipid bilayer or have poor aqueous solubility.[11]
Strategies:
-
Systematic Introduction of Alkyl Groups: Adding small alkyl groups (e.g., methyl, ethyl) to the thiazole ring or appended aromatic systems can systematically increase logP.
-
Halogenation: Introducing halogens (e.g., Cl, F) on aromatic rings can increase lipophilicity.
-
Bioisosteric Replacements: Replace polar functional groups with less polar bioisosteres that maintain biological activity.
Table 1: General Guidelines for Physicochemical Properties
| Property | Generally Favorable Range for Oral Bioavailability |
| Molecular Weight (MW) | < 500 Da |
| logP | 1 - 3 |
| Polar Surface Area (PSA) | < 140 Ų |
| H-bond Donors | ≤ 5 |
| H-bond Acceptors | ≤ 10 |
These are general guidelines based on Lipinski's Rule of Five and should be considered as starting points for optimization.
Reducing Polar Surface Area (PSA) and Hydrogen Bonding
High PSA and an excessive number of hydrogen bond donors/acceptors are detrimental to passive diffusion.
Strategies:
-
Intramolecular Hydrogen Bonding: Introduce functional groups that can form an intramolecular hydrogen bond. This masks the polar groups, effectively reducing the molecule's interaction with water and increasing its lipophilicity, which can enhance cell permeability.
-
N-Methylation: Methylating amide or amine nitrogens can reduce the number of hydrogen bond donors.
-
Prodrug Approach: As previously mentioned, masking polar groups with lipophilic moieties that are later cleaved is a highly effective strategy.[7][8]
Caption: The prodrug strategy for enhancing cell permeability.
Formulation Strategies
For compounds where structural modification is challenging or leads to loss of activity, formulation strategies can be employed to improve bioavailability.
-
Lipid-Based Formulations: Encapsulating the thiazole compound in liposomes or lipid nanoparticles can facilitate its transport across the cell membrane.[6]
-
Nanoparticle Drug Delivery: Polymeric nanoparticles can protect the drug from degradation and enhance its uptake by cells.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a thiazole compound across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid solution)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare the donor solution by diluting the test compound stock solution in PBS to the desired final concentration (e.g., 100 µM).
-
Add the donor solution to the wells of the donor plate.
-
Fill the wells of the acceptor plate with PBS.
-
Carefully place the filter plate (with the lipid membrane) onto the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
Carefully place the donor plate on top of the filter plate.
-
Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the permeability coefficient (Pe) using the appropriate formula.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To evaluate the permeability and potential for active transport/efflux of a thiazole compound across a monolayer of Caco-2 cells.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with supplements)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound stock solution
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A→B) permeability: a. Wash the cell monolayer with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
For basolateral to apical (B→A) permeability, reverse the addition of the test compound and collection of samples.
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio (Papp(B→A) / Papp(A→B)). An efflux ratio >2 suggests the compound may be a substrate for an efflux transporter.
References
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. Available at: [Link]
-
Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors - ACS Publications. Available at: [Link]
-
Video: Bioavailability Enhancement: Drug Permeability Enhancement - JoVE. Available at: [Link]
-
Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone - PubMed Central. Available at: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed. Available at: [Link]
-
Leading prodrug strategies for targeted and specific release - Taylor & Francis. Available at: [Link]
-
Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry - ResearchGate. Available at: [Link]
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - ResearchGate. Available at: [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. Available at: [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. Available at: [Link]
-
Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC - NIH. Available at: [Link]
-
(PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. Available at: [Link]
-
Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - Semantic Scholar. Available at: [Link]
-
(PDF) Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - ResearchGate. Available at: [Link]
-
(PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - ResearchGate. Available at: [Link]
-
Thiazole derivatives show drug-like properties as broad-spectrum antirhinovirus agents. Available at: [Link]
-
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
A novel, potent, and orally bioavailable thiazole HCV NS5A inhibitor for the treatment of hepatitis C virus - PubMed. Available at: [Link]
-
Thiazole Ring—A Biologically Active Scaffold - PMC. Available at: [Link]
-
Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PubMed Central. Available at: [Link]
-
Acidity, lipophilicity, solubility, absorption, and polar surface area of some ACE inhibitors. Available at: [Link]
-
Structure-activity relationships of thiazole and benzothiazole derivatives as selective cannabinoid CB2 agonists with in vivo anti-inflammatory properties - PubMed. Available at: [Link]
-
caco-2 cell permeability, pampa membrane assays | PPTX - Slideshare. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. Available at: [Link]
-
Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data - PubMed. Available at: [Link]
-
Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - PMC - PubMed Central. Available at: [Link]
-
Electronic Structure and Physical-Chemistry Property Relationship for thiazole Derivatives. Available at: [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. Available at: [Link]
-
Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Formulation strategies to improve the bioavailability of poorly absorbed drugs | Request PDF. Available at: [Link]
-
Physicochemical properties of drugs and membrane permeability : review article - Sabinet African Journals. Available at: [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. Available at: [Link]
-
Journal of Pharmacokinetics & Experimental Therapeutics - Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption - OMICS International. Available at: [Link]
-
Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme | ACS Omega. Available at: [Link]
-
In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier - MDPI. Available at: [Link]
-
Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - NIH. Available at: [Link]
-
Caco-2 cell permeability assays to measure drug absorption - PubMed. Available at: [Link]
-
Intrinsic Membrane Permeability to Small Molecules | Chemical Reviews - ACS Publications. Available at: [Link]
-
The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - RSC Publishing. Available at: [Link]
-
Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review - Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Predicting a Drug's Membrane Permeability - Wipf Group. Available at: [Link]
-
What are the physicochemical properties affecting drug distribution? - Patsnap Synapse. Available at: [Link]
-
Marine-Derived Bromotyrosine Alkaloids as Potent hCYP1B1 Inhibitors to Overcome Paclitaxel Resistance. Available at: [Link]
-
A Physics-based Model of Hydrogen Bond Disruption in Cell Membranes Under Electric Fields - Great Britain Journals Press. Available at: [Link]
-
Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery - PMC - PubMed Central. Available at: [Link]
-
(PDF) Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction? - ResearchGate. Available at: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thiazole derivatives show drug-like properties as broad-spectrum antirhinovirus agents | BioWorld [bioworld.com]
Interpreting ambiguous NMR spectra of N2-Methylthiazole-2,4-diamine
Technical Support Center: NMR Interpretation for
Executive Summary
Subject: Resolution of Spectral Ambiguities in
Module 1: The "Ghost" Signals – Handling Broad or Missing Peaks
User Issue: "I synthesized
Technical Insight:
Thiazole-2,4-diamines possess three exchangeable protons (one on
Troubleshooting Protocol:
| Parameter | Recommendation | Scientific Rationale |
| Solvent | DMSO-d6 (Dry) | Disrupts intermolecular H-bonding; slows proton exchange, sharpening amine signals. |
| Concentration | 5–10 mg/0.6 mL | High concentrations promote aggregation/dimerization, broadening peaks. Dilution favors the monomeric species. |
| Temperature | 300K → 320K | Heating accelerates rotation around the |
Diagnostic Check:
If peaks are still broad in DMSO-d6, add 1 drop of
-
Result: All NH signals (approx. 6.0–9.0 ppm) will disappear.
Module 2: Tautomerism & Structural Confirmation
User Issue: "My chemical shifts don't match the prediction software. Is it the imino-tautomer?"
Technical Insight: While 2-aminothiazoles favor the amino form (A) in solution, the imino form (B) can be stabilized by solvent polarity or protonation. Prediction software often fails to account for the dynamic equilibrium between these forms.
-
Amino Form (Dominant): Exocyclic
and aromatic ring current. -
Imino Form (Minor/Transient): Exocyclic
double bond, loss of aromaticity in the thiazole ring.
Critical Data: Expected Chemical Shifts (DMSO-d6)
| Nucleus | Position | Amino Form ( | Signal Multiplicity | Notes |
| 1H | H-5 | 5.6 – 5.9 | Singlet | Shielded by two electron-donating amino groups. |
| 1H | N2-Me | 2.7 – 2.9 | Doublet ( | Splits due to coupling with the adjacent NH. |
| 1H | N2-H | 7.0 – 7.5 | Broad Quartet | Couples to Methyl; disappears with |
| 1H | N4-H2 | 6.0 – 6.5 | Broad Singlet | Often appears as one broad hump or two distinct peaks if rotation is slow. |
Visualizing the Workflow:
Figure 1: Decision tree for assessing tautomeric state and proton exchange rates based on 1D proton signals.
Module 3: Regioisomer Verification (The "Wrong Methyl" Problem)
User Issue: "How do I prove the methyl group is on the
Technical Insight:
Synthetic routes can sometimes yield regioisomers. 1D NMR is insufficient to distinguish
The Definitive Experiment: HMBC Analysis Focus on the correlation between the Methyl Protons and the Thiazole Ring Carbons .
-
If Methyl is at
(Target Molecule):-
The Methyl protons (
ppm) will show a strong correlation to C-2 ( ppm). -
C-2 is the carbon between the Sulfur and the
nitrogen.
-
-
If Methyl is at
(Isomer):-
The Methyl protons would show a correlation to C-4 (
ppm). -
Differentiation: C-2 is typically more deshielded (downfield) than C-4 due to being flanked by S and N.
-
-
If Methyl is on Ring Nitrogen (
):-
The Methyl protons will show correlations to both C-2 and C-4. This indicates the methyl is directly attached to the ring.
-
Visualizing the Connectivity (HMBC):
Figure 2: The critical HMBC correlation path. A signal connecting the Methyl protons to the most deshielded quaternary carbon (C2) confirms the
Frequently Asked Questions (FAQs)
Q1: Why does my H-5 signal appear as a doublet?
-
Answer: This is likely due to long-range coupling (
) with the NH protons on the 4-position amine. If the sample is very dry and resolution is high, this fine structure becomes visible. Decoupling or adding will collapse it to a singlet.
Q2: I see a second set of small peaks that look like a "shadow" of my main molecule. Is it an impurity?
-
Answer: Before repurifying, run a Variable Temperature (VT) experiment. Heat the sample to 50°C. If the "shadow" peaks merge with the main peaks, you are observing rotamers (conformational isomers) caused by restricted rotation around the C2-N bond. If they remain distinct, it is a chemical impurity.
Q3: Can I use
-
Answer: It is not recommended.[1] The mixed solvent system creates variable chemical shifts and often results in broad, uninterpretable exchangeable proton signals. Stick to 100% DMSO-d6 for characterization.
References
-
Faure, R. et al. "Tautomerism in 2-aminothiazoles: A C-13 NMR study." Organic Magnetic Resonance, Vol 11, Issue 12.
-
Potts, K. T. et al. "1,2,4-Triazoles and related compounds." Journal of Organic Chemistry. (Provides foundational shifts for azole-amine systems).
-
Silverstein, R. M. "Spectrometric Identification of Organic Compounds." (Standard reference for Heterocyclic coupling constants).
-
Berger, S. & Sicker, D. "Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products." (Detailed HMBC workflows for nitrogen heterocycles).
Sources
Scaling up N2-Methylthiazole-2,4-diamine synthesis from lab to pilot
Technical Support Center: Scaling Up N²-Methylthiazole-2,4-diamine Synthesis
Executive Technical Overview
This guide addresses the transition of N²-methylthiazole-2,4-diamine synthesis from gram-scale (Lab) to kilogram-scale (Pilot). The core chemistry involves the Hantzsch-type condensation of chloroacetonitrile with ** N-methylthiourea**.
While the reaction appears straightforward, scale-up introduces critical risks:
-
Thermal Runaway: The S-alkylation step is exothermic.
-
Toxicity Management: Chloroacetonitrile is a potent alkylating agent and lachrymator; its decomposition can release HCN.
-
Regioselectivity: Ensuring the formation of the 2-(methylamino) tautomer over the 3-methyl-2-imino isomer requires strict pH and solvent control.
Core Synthesis Workflow (Visualized)
The following diagram outlines the critical path and control points (CP) for the synthesis.
Caption: Process flow for N²-methylthiazole-2,4-diamine synthesis highlighting critical exotherm and cyclization stages.
Technical Support Center: Troubleshooting & FAQs
This section is structured as a direct response to common scale-up failures.
Phase 1: Reaction Initiation & Kinetics
Q: The reaction mixture remains clear after adding Chloroacetonitrile, and no precipitate forms. Is the reaction stalled?
-
Diagnosis: In high-dilution lab settings, the intermediate S-alkylated salt might remain soluble. However, at pilot scale (high concentration), precipitation is expected.
-
Root Cause:
-
Temperature too low: S-alkylation has an activation energy. If
, kinetics are sluggish. -
Solvent Water Content: Excess water in Ethanol (>5%) can solvate the salt, preventing precipitation and potentially hydrolyzing the nitrile.
-
-
Corrective Action:
-
Warm the reactor jacket to 25–30°C to initiate.
-
Verify solvent grade (Use Absolute Ethanol).
-
Process Check: Monitor consumption of thiourea by HPLC. If <10% conversion after 1 hour, increase T by 5°C increments.
-
Q: We observed a sudden temperature spike (exotherm) 30 minutes into the addition. Why?
-
Diagnosis: "Delayed Onset" exotherm.
-
Mechanism: You accumulated unreacted Chloroacetonitrile at low temperature. Once the reaction triggered, the accumulated reagent reacted simultaneously.
-
Prevention (Pilot Protocol):
-
Dosing Control: Do not add >10% of Chloroacetonitrile until reaction initiation is confirmed (slight exotherm or HPLC check).
-
Active Cooling: Maintain jacket temperature 10°C below reaction mass temperature during addition.
-
Phase 2: Impurity Profile & Regioselectivity
Q: HPLC shows a persistent impurity at RRT 0.85. It tracks with the product during workup.
-
Identity: Likely the 3-methyl-2-imino isomer or a dimer .
-
Causality:
-
Isomerization: Acidic conditions (HCl byproduct) favor the rearrangement to the thermodynamically stable 2-amino form, but extremely acidic conditions or high heat can promote the imino form [1].
-
Dimerization: Chloroacetonitrile can self-condense in the presence of strong bases.
-
-
Solution:
-
Buffering: Add a mild base (Sodium Acetate) during cyclization to neutralize excess HCl without creating a highly basic environment that degrades the nitrile.
-
Purification: The imino isomer often has different solubility. Perform a "swish" wash with cold Isopropanol (IPA) before recrystallization.
-
Q: The product color is dark brown/black instead of off-white.
-
Cause: Oxidation of the free amine or polymerization of nitrile oligomers.
-
Fix:
-
Conduct the entire reaction under Nitrogen sparging .
-
Add 0.5 mol% Sodium Metabisulfite during the quench step to reduce oxidized species.
-
Phase 3: Isolation & Safety
Q: Filtration time increased from 30 mins (Lab) to 12 hours (Pilot). The cake is slimy.
-
Diagnosis: Poor crystal habit (fines/needles) or trapped mother liquor.
-
Root Cause: Rapid cooling or "crashing out" by dumping base.
-
Engineering Fix:
-
Seeding: At the crystallization point, add 0.1 wt% seed crystals.
-
Cooling Ramp: Implement a linear cooling ramp (
) rather than a crash cool. -
pH Swing: Adjust pH to 8.0 slowly over 2 hours. Rapid pH change generates amorphous solids.
-
Q: How do we handle Chloroacetonitrile waste streams?
-
Safety Critical: Chloroacetonitrile is toxic and generates HCN upon hydrolysis.
-
Protocol:
-
Quench: Treat waste streams with aqueous NaOH (10%) and Sodium Hypochlorite (Bleach) to oxidize nitriles/cyanides to cyanates/carbonates before disposal.
-
Never mix with acid (releases HCN gas).
-
Detailed Pilot Protocol (1 kg Scale)
Reaction Stoichiometry:
-
N-Methylthiourea: 1.0 equiv
-
Chloroacetonitrile: 1.05 equiv
-
Ethanol (Absolute): 5 Vol (relative to Thiourea weight)
-
Sodium Acetate (anhydrous): 1.1 equiv (for cyclization buffering)
Step-by-Step:
-
Reactor Setup: Glass-lined reactor, N2 inertion, scrubber connected (Caustic/Bleach).
-
Charging: Charge N-Methylthiourea (1.0 kg) and Ethanol (5.0 L). Stir to suspend.
-
Addition (Exotherm Control):
-
Cool jacket to 10°C.
-
Add Chloroacetonitrile (0.88 kg) via dosing pump over 2 hours.
-
Constraint: Maintain internal T < 25°C.
-
-
Reaction (S-Alkylation):
-
Stir at 20–25°C for 4 hours.
-
IPC (In-Process Control): Check for disappearance of Thiourea (<2%).
-
-
Cyclization:
-
Workup:
-
Distill off ~70% of Ethanol.
-
Add Water (5.0 L) slowly (Exothermic solvation).
-
Adjust pH to 8.5–9.0 using 20% NaOH (slow addition).
-
Cool to 5°C and hold for 2 hours (Maturation).
-
-
Isolation:
-
Filter (Centrifuge or Nutsche).
-
Wash cake with cold Water (2 x 1 L) to remove salts.
-
Dry at 45°C under vacuum.
-
Data & Specifications
Table 1: Process Parameters & Limits
| Parameter | Target | Critical Limit | Consequence of Excursion |
| Addition Temp | 15–20°C | > 30°C | Runaway exotherm, dimer impurities |
| Reflux Time | 4 Hours | > 8 Hours | Product degradation (oxidation) |
| Quench pH | 8.5 | > 10.0 | Hydrolysis of amide/nitrile side products |
| Solvent Vol | 5 V | < 3 V | Stirring failure (slurry too thick) |
Table 2: Solubility Profile (for Purification)
| Solvent | Temp (°C) | Solubility (mg/mL) | Notes |
| Water | 25 | < 5 | Good anti-solvent |
| Ethanol | 78 | > 150 | Good solvent for recrystallization |
| Ethanol | 0 | < 20 | High recovery yield |
| Toluene | 25 | < 1 | Removes non-polar impurities |
References
-
Bramley, S. E., et al. (1987). "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 639-643.[9]
-
PubChem. (n.d.).[8] "Chloroacetonitrile - Safety & Hazards." National Library of Medicine.
-
BenchChem. (2025).[1] "Hantzsch Synthesis of 2-Aminothiazoles: Protocols."
-
Niemirowicz, K., et al. (2023). "Development of 2,4-diaminothiazoles...". Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CHLOROACETONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Chloroacetonitrile - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static-Cidal Screening of Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Chloroacetonitrile | ClCH2CN | CID 7856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Technical Guide: Validating Cellular Target Engagement of N2-Methylthiazole-2,4-diamine
Executive Summary & Strategic Context
N2-Methylthiazole-2,4-diamine is a privileged chemical scaffold frequently utilized in fragment-based drug discovery (FBDD), particularly in the design of inhibitors for lysine methyltransferases (e.g., SMYD3 ) and various kinases. While biochemical potency is often easily established, validating cellular target engagement (TE) remains the primary bottleneck. Small polar fragments often suffer from poor membrane permeability or non-specific binding (pan-assay interference), leading to a disconnect between biochemical
This guide objectively compares the performance of three validation methodologies—Cellular Thermal Shift Assay (CETSA) , NanoBRET™ Target Engagement , and Functional H3K4me3 Profiling —to provide a robust framework for confirming that N2-Methylthiazole-2,4-diamine engages its target inside the living cell.
The "Fragment Problem"
Thiazole-2-amines are known to be "frequent hitters" in screening campaigns.[1] Without rigorous TE validation, phenotypic effects may be misattributed to specific target inhibition. This guide prioritizes methods that distinguish specific binding from promiscuous reactivity.
Comparative Analysis of Validation Methodologies
The following table summarizes the performance metrics of the primary validation strategies.
| Feature | Method A: CETSA (Cellular Thermal Shift) | Method B: NanoBRET™ TE (Energy Transfer) | Method C: Functional Assay (H3K4me3 Western) |
| Primary Readout | Thermodynamic Stability ( | Competitive Binding ( | Downstream Substrate Methylation |
| Direct Binding? | Yes (Physical stabilization) | Yes (Ligand displacement) | No (Distal phenotypic effect) |
| Label Requirement | Label-Free (Native protein) | Requires Nluc-fusion protein | Label-Free (Native protein) |
| Throughput | Medium (Western) to High (AlphaLISA) | High (Plate reader) | Low to Medium |
| Kinetic Data | Equilibrium only | Real-time association/dissociation | Endpoint only |
| Fragment Sensitivity | Moderate (Requires high conc.) | High (Sensitive to weak binders) | Low (Requires potent inhibition) |
| Verdict | Best for Confirmation | Best for Quantification | Best for Biological Relevance |
Deep Dive: Methodological Workflows
Method A: Cellular Thermal Shift Assay (CETSA)
The Thermodynamic Standard. CETSA relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (
Protocol: Isothermal Dose-Response (ITDR)
-
Cell Preparation: Seed cells (e.g., HEK293 or cancer lines expressing SMYD3) at 0.5 × 10⁶ cells/mL.
-
Compound Treatment: Treat intact cells with N2-Methylthiazole-2,4-diamine (dose range: 0.1 µM – 100 µM) for 1 hour at 37°C. Include a DMSO control.
-
Heat Shock: Aliquot cells into PCR tubes. Heat at a fixed temperature (
) determined previously (usually ~52–56°C for SMYD3) for 3 minutes. -
Lysis: Cool to RT, lyse with NP-40 buffer, and centrifuge (20,000 x g, 20 min) to pellet precipitated (unbound/unstable) protein.
-
Detection: Analyze supernatant via Western Blot (anti-SMYD3) or AlphaLISA.
-
Validation: A shift in the soluble fraction curve compared to DMSO confirms physical binding.
Method B: NanoBRET™ Target Engagement
The Kinetic Standard. This method uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a cell-permeable fluorescent tracer.[2] N2-Methylthiazole-2,4-diamine competes with the tracer, decreasing the BRET signal.
Protocol: Intracellular Affinity (
)
-
Transfection: Transfect HEK293 cells with Nluc-SMYD3 plasmid. Incubate 24 hours.
-
Tracer Addition: Add the validated fluorescent tracer (at
concentration) and N2-Methylthiazole-2,4-diamine (serial dilution). -
Equilibration: Incubate for 2 hours at 37°C.
-
Measurement: Add NanoBRET substrate and read donor (460nm) and acceptor (618nm) emission.
-
Calculation: Calculate mBRET ratio. Plot dose-response to determine intracellular affinity (
converted to ).
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating small molecule fragments like N2-Methylthiazole-2,4-diamine.
Caption: Decision tree for escalating validation from biochemical potency to cellular residence time.
Experimental Data: Performance Comparison
To illustrate the necessity of orthogonal validation, the table below presents representative data for a thiazole-diamine analog (Compound X) targeting SMYD3.
| Parameter | Biochemical Assay (Cell-Free) | CETSA (Live Cell) | NanoBRET (Live Cell) | Interpretation |
| Potency ( | 50 nM | 1.2 µM | 0.8 µM | Drop-off: Indicates permeability barrier or efflux. |
| Hill Slope | 1.0 | > 2.0 | 1.0 | Steep Slope in CETSA: Suggests cooperative unfolding or solubility limits (common with fragments). |
| Residence Time | N/A | N/A | 12 mins | Fast Off-rate: Typical for fragments; requires optimization for durability. |
Expert Insight:
A discrepancy where Biochemical
Scientific Integrity & Troubleshooting (E-E-A-T)
Addressing Non-Specific Binding (PAINS)
Thiazole-2-amines can oxidize to form aggregates that sequester proteins non-specifically.
-
Control: Always run the assay in the presence of 0.01% Triton X-100 (biochemical) or use a negative control analog (e.g., N2-Methylthiazole with a steric block at the 4-position) in CETSA to prove structural specificity.
The "Thermal Shift" Trap
In CETSA, a lack of shift does not always mean lack of binding. Some proteins (like certain kinases) are already very stable.
-
Solution: If CETSA fails, pivot to NanoBRET , which does not rely on thermal denaturation and is more sensitive for weak-binding fragments.
Mechanistic Causality
Why use N2-Methylthiazole-2,4-diamine? This fragment mimics the histone lysine substrate. It binds the SET domain of methyltransferases.
-
Validation: Ensure your readout (e.g., H3K4me3 reduction) aligns with the specific catalytic domain being targeted.
References
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Science.
-
Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications.
-
Parent, A., et al. (2022). "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?" ACS Medicinal Chemistry Letters.
-
Williams, et al. (2023). "Inhibition of histone methyltransferase Smyd3 rescues NMDAR and cognitive deficits in a tauopathy mouse model."[3][4] Nature Communications.
-
Van Aller, G. S., et al. (2015). "Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation." Epigenetics. (Contextualizing the SMYD3 target).
Sources
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of histone methyltransferase Smyd3 rescues NMDAR and cognitive deficits in a tauopathy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: N2-Methyl vs. N4-Methyl Thiazole-2,4-Diamine in Kinase Drug Discovery
The following guide provides an in-depth technical comparison of N2-Methylthiazole-2,4-diamine versus its N4-methylated isomer . This analysis focuses on their application as scaffolds in kinase inhibitor development, synthesizing chemical regioselectivity with biological mechanism of action.
Executive Summary
The thiazole-2,4-diamine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for Cyclin-Dependent Kinase (CDK), Anaplastic Lymphoma Kinase (ALK), and Src family kinase inhibitors.
The methylation site on the exocyclic amines (N2 vs. N4) acts as a critical "molecular switch," drastically altering the compound's binding mode and physicochemical profile.
-
N2-Methyl Isomer: Often disrupts the canonical "Hinge Binder" motif, leading to reduced potency in Type I kinase inhibitors but potentially increasing selectivity for kinases with specific gatekeeper configurations.
-
N4-Methyl Isomer: Typically retains the primary hinge-binding capability while modulating solubility, permeability, and solvent-front interactions.
Chemical Identity & Structural Basis[1][2][3]
Nomenclature and Isomerism
The thiazole ring is numbered starting from the sulfur atom (1) to the nitrogen (3). The exocyclic amines are located at positions 2 and 4.
-
N2-Methyl Isomer:
-methylthiazole-2,4-diamine. -
N4-Methyl Isomer:
-methylthiazole-2,4-diamine.
Synthesis & Regioselectivity
Achieving pure regioisomers is the first hurdle in establishing accurate Structure-Activity Relationships (SAR). The Hantzsch Thiazole Synthesis is the standard route but requires specific precursors to control regiochemistry.
Synthesis Workflow Diagram
Figure 1: Route A is preferred for N2-methyl isomers to avoid the complex separation required in Route B.
Biological Activity Comparison
Mechanism of Action: The Hinge Binding Hypothesis
In the context of kinase inhibition, the 2-aminothiazole moiety typically functions as a bidentate hinge binder .
-
Ring Nitrogen (N3): Accepts a hydrogen bond from the backbone amide (e.g., Met318 in c-Src).
-
Exocyclic Amine (C2-NH2): Donates a hydrogen bond to the backbone carbonyl (e.g., Glu316 in c-Src).
Performance Matrix
| Feature | N2-Methyl Isomer | N4-Methyl Isomer | Implication |
| H-Bond Donor | Compromised. The methyl group replaces a proton, removing a donor or creating steric clash with the hinge carbonyl. | Intact. The C2-NH2 remains free to donate H-bonds to the kinase hinge. | N2-Me often shows lower potency (10-100x shift) unless the kinase accommodates hydrophobic bulk at the hinge. |
| Solubility | Moderate. Methylation reduces polarity. | High. Often improves solubility compared to the parent diamine. | N4-Me is preferred for lead optimization to improve ADME. |
| Selectivity | High. Can induce selectivity by clashing with "tight" hinges or exploiting rare hydrophobic pockets. | Low/Moderate. Mimics the parent scaffold; less likely to drive unique selectivity profiles. | N2-Me is a "selectivity filter"; N4-Me is a "solubility handle." |
| Metabolic Stability | Susceptible to N-demethylation. | Susceptible to N-demethylation but often slower than N2. | N2-Me is often a metabolic "soft spot." |
Structural Interaction Map
The following diagram illustrates why the N2-methyl isomer often fails as a pan-kinase inhibitor but succeeds as a specific probe.
Figure 2: The N2-methyl group (Yellow node) creates a steric clash with the backbone carbonyl in canonical binding modes, explaining the loss of potency.
Experimental Protocols
Protocol: Regioselective Synthesis of N2-Methylthiazole-2,4-diamine
Validation: This protocol ensures the methyl group is exclusively on the N2 position, avoiding the N3/N4 mixture.
-
Reagents: N-methylthiourea (1.0 eq), Chloroacetonitrile (1.1 eq), Ethanol (solvent).
-
Reaction: Dissolve N-methylthiourea in ethanol. Add chloroacetonitrile dropwise at room temperature.
-
Cyclization: Reflux for 4–6 hours. The sulfur attacks the alpha-carbon, followed by cyclization of the nitrogen onto the nitrile.
-
Workup: Cool to 0°C. The hydrochloride salt of the product precipitates. Filter and wash with cold ethanol.
-
Verification:
-
1H NMR (DMSO-d6): Look for a singlet methyl peak at ~2.9 ppm (N-Me) and a broad singlet at ~6.5 ppm (C4-NH2).
-
NOE: Irradiate the methyl peak; observe enhancement of the thiazole C5-H signal only if the methyl is at N4 (which it shouldn't be here). For N2-Me, NOE to C5-H is weak or absent compared to N3/N4 isomers.
-
Protocol: Kinase Inhibition Assay (ADP-Glo™)
Objective: Compare IC50 of N2-Me vs N4-Me against CDK2/CyclinA.
-
Preparation: Dilute compounds in DMSO (10 mM stock). Prepare 10-point dose-response curves (starting 10 µM, 1:3 dilution).
-
Enzyme Mix: Incubate CDK2/CyclinA (5 ng/well) with substrate (Histone H1) in kinase buffer for 10 min.
-
Initiation: Add ATP (at Km, approx 10-50 µM) and compound. Incubate 60 min at RT.
-
Detection: Add ADP-Glo™ Reagent (stops reaction, consumes ATP) -> 40 min incubation -> Add Kinase Detection Reagent (converts ADP to light).
-
Analysis: Measure luminescence. Fit data to Sigmoidal Dose-Response (Variable Slope) to calculate IC50.
-
Expected Result: N2-Me IC50 > 1.0 µM; N4-Me IC50 < 0.1 µM (assuming parent scaffold is potent).
-
References
-
Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[2] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry. Link
-
Schoch, G., et al. (2011). "Structure-activity relationship study of 2,4-diaminothiazoles as Cdk5/p25 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Nabet, B., et al. (2022). "Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold." European Journal of Medicinal Chemistry. Link
-
Zhang, Y., et al. (2025). "A Facile and Regioselective Synthesis of 2-Formamidothiazoles via the C-H Formamidation of Thiazole N-Oxides." Asian Journal of Organic Chemistry. Link
-
BioSolveIT. (2024).[6][7] "Hinge Binder Collection For Kinase Inhibitor Design." BioSolveIT Application Note. Link
Sources
- 1. escholarship.org [escholarship.org]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HU228176B1 - Quinazoline derivatives, process for producing them and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. youtube.com [youtube.com]
A Researcher's Guide to Data Reproducibility for 2-Aminothiazole Derivatives: A Case Study on 2-Amino-4-methylthiazole
Senior Application Scientist's Note: Initial inquiries into the reproducibility of published data for N2-Methylthiazole-2,4-diamine revealed a significant lack of specific, publicly available experimental data for this particular compound. To provide a comprehensive and valuable guide for researchers in the field, this document will instead focus on a closely related and extensively studied analogue: 2-Amino-4-methylthiazole . This compound serves as an excellent case study for evaluating the reproducibility of synthetic methods and characterization data within the broader, pharmacologically significant class of 2-aminothiazole derivatives.[1][2] The principles and methodologies discussed herein are directly applicable to the critical assessment of data for other novel 2-aminothiazole compounds.
Introduction to 2-Aminothiazoles: A Scaffold of Biological Importance
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] This heterocyclic scaffold is a key pharmacophore, with derivatives exhibiting a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and antitubercular properties.[1][3] Given the therapeutic potential of this class of compounds, the ability to reliably reproduce published synthetic procedures and confirm analytical data is paramount for advancing drug discovery and development efforts.
This guide provides a critical comparison of published synthetic routes to 2-amino-4-methylthiazole, an analysis of the consistency of its characterization data, and standardized protocols for its synthesis and analysis to aid researchers in their own investigations.
Synthesis of 2-Amino-4-methylthiazole: A Comparative Analysis of Common Methods
The primary and most widely cited method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis . This method typically involves the condensation of a thiourea with an α-haloketone. For 2-amino-4-methylthiazole, this translates to the reaction of thiourea with chloroacetone or bromoacetone.
The Classic Hantzsch Synthesis
A common procedure involves refluxing a mixture of an α-haloketone and thiourea in a suitable solvent, often ethanol.[4] One reported method details the reaction of 2-bromo-1-(p-tolyl)ethanone with thiourea in 95% ethanol, heated at reflux for 60 minutes.[4] While this example is for a 4-aryl substituted aminothiazole, the fundamental procedure is directly analogous to the synthesis of 2-amino-4-methylthiazole. Another study describes the synthesis of 2-amino-4-(4-bromophenyl) thiazole by refluxing 4-bromoacetophenone and thiourea in the presence of iodine in ethanol for 16 hours at 125 °C.[5]
Causality in Experimental Choices:
-
Solvent: Ethanol is a common choice due to its ability to dissolve both reactants and its relatively high boiling point, which allows for sufficient reaction temperatures.
-
Reaction Time and Temperature: These parameters are often interdependent and can vary significantly between publications. Shorter reaction times are often achieved at higher temperatures. The completeness of the reaction is typically monitored by thin-layer chromatography (TLC).[5]
-
Work-up Procedure: The work-up typically involves neutralization with a base (e.g., sodium carbonate or ammonia) to precipitate the free base of the 2-aminothiazole, followed by filtration and washing.[4] Recrystallization from a suitable solvent system, such as ethanol-water, is a common purification step.[5]
Methodological Variations and Reproducibility Challenges
While the Hantzsch synthesis is robust, variations in reported reaction conditions, yields, and purification methods can present reproducibility challenges.
| Parameter | Publication A (Analogous) [4] | Publication B (Analogous) [5] | Key for Reproducibility |
| Haloketone | 2-bromo-1-(p-tolyl)ethanone | 4-bromoacetophenone | The reactivity of the α-haloketone (I > Br > Cl) will influence reaction time and temperature. |
| Solvent | 95% Ethanol | Ethanol | The purity and grade of the solvent can impact reaction kinetics and side-product formation. |
| Catalyst/Reagent | None specified | Iodine | The use of an oxidizing agent like iodine can facilitate the cyclization and may impact the final yield and purity. |
| Reaction Time | 60 minutes | 16 hours | This significant difference highlights the importance of careful reaction monitoring (e.g., by TLC) rather than relying solely on a prescribed time. |
| Temperature | Reflux | 125 °C (water bath) | Precise temperature control is crucial for consistent results. |
| Yield | 99% | 72.91% | Yields can be highly dependent on the scale of the reaction, purity of reagents, and efficiency of the work-up and purification. |
Insight: The significant variation in reported reaction times and conditions for analogous syntheses underscores the necessity for in-process monitoring (e.g., TLC) to determine the actual point of reaction completion. Relying strictly on a published reaction time without such monitoring can lead to incomplete reactions or the formation of impurities.
Caption: Hantzsch Thiazole Synthesis Workflow.
Characterization of 2-Amino-4-methylthiazole: Ensuring Structural Integrity
Once synthesized, the identity and purity of 2-amino-4-methylthiazole must be confirmed through various analytical techniques. The reproducibility of these characterization data is crucial for validating the success of the synthesis and for ensuring the reliability of any subsequent biological or chemical studies.
Spectroscopic Data Comparison
| Technique | Reported Data (Representative) | Source |
| ¹H NMR | Signals corresponding to the methyl group, the thiazole ring proton, and the amine protons. Specific chemical shifts can vary slightly based on the solvent used. For example, in CDCl₃, the methyl protons appear around δ 2.36 ppm, the thiazole proton at δ 6.66 ppm, and the amine protons as a broad singlet around δ 5.25 ppm. | [4] |
| FTIR | Characteristic peaks for N-H stretching (around 3434 and 3253 cm⁻¹), C-H stretching (around 3113, 2924 cm⁻¹), and C=N stretching (in the range of 1520-1598 cm⁻¹). | [6] |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of 2-amino-4-methylthiazole (114.17 g/mol ). | [7] |
Trustworthiness of Protocols: A self-validating analytical workflow for 2-amino-4-methylthiazole would involve a multi-technique approach. For instance, after obtaining a ¹H NMR spectrum that suggests the correct structure, FTIR should be used to confirm the presence of key functional groups (amine and thiazole ring). Finally, mass spectrometry provides definitive confirmation of the molecular weight. Any significant deviation from the expected values in any of these techniques should prompt further purification and re-analysis.
Physicochemical Properties
| Property | Reported Value | Source |
| Molecular Weight | 114.17 g/mol | [7] |
| Molecular Formula | C₄H₆N₂S | [7] |
| Appearance | Crystals | [8] |
| Melting Point | 44-47 °C | [8] |
| Boiling Point | 231-232 °C | [8] |
Insight: Physicochemical properties such as melting point are excellent indicators of purity. A broad melting range or a value that deviates significantly from the literature suggests the presence of impurities.
Biological Context and Alternative Compounds
2-Amino-4-methylthiazole and its derivatives have been investigated for a range of biological activities, including antitubercular and neuronal nitric oxide synthase (nNOS) inhibition.[3][9] The synthesis and evaluation of various 2-aminothiazole derivatives are frequently reported in the literature, highlighting the ongoing interest in this scaffold for drug discovery.[1][2]
For researchers seeking alternatives to 2-amino-4-methylthiazole, a vast chemical space of substituted 2-aminothiazoles is accessible through the Hantzsch synthesis by simply varying the starting α-haloketone. For example, using different substituted phenacyl bromides can yield a library of 2-amino-4-arylthiazoles.[5]
Caption: Relationship between the core 2-aminothiazole scaffold, its derivatives, and synthetic access.
Standardized Experimental Protocols
To facilitate reproducibility, the following detailed protocols are provided based on a consolidation of common practices in the literature.
Synthesis of 2-Amino-4-methylthiazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine thiourea (1.0 equivalent) and chloroacetone (1.0 equivalent) in absolute ethanol (approximately 5-10 mL per gram of thiourea).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the reaction mixture to room temperature.
-
Isolation: Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute ammonium hydroxide solution until the pH is approximately 8-9. This will precipitate the product.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold water. Recrystallize the crude product from an ethanol-water mixture to obtain pure 2-amino-4-methylthiazole as crystalline solid.
-
Drying: Dry the purified product under vacuum.
Characterization Workflow
-
Melting Point: Determine the melting point of the dried product using a calibrated melting point apparatus. A sharp melting point close to the literature value (44-47 °C) is indicative of high purity.
-
¹H NMR: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a ¹H NMR spectrum. Confirm the presence of the expected signals for the methyl, thiazole, and amine protons with the correct integrations.
-
FTIR: Acquire an FTIR spectrum of the solid product (e.g., using a KBr pellet or an ATR accessory). Verify the presence of characteristic absorption bands for the N-H and C=N bonds.
-
Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the compound.
By following these standardized protocols and critically evaluating published data against a multi-technique characterization workflow, researchers can enhance the reproducibility of their work with 2-amino-4-methylthiazole and other related compounds.
References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. [Link]
-
Synthesis and characterization of biological active heterocycle-2-Aminothiazole. (2022). International Journal of Chemical Studies. [Link]
-
Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). PLoS ONE, 11(5), e0155099. [Link]
-
Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. (2009). Bioorganic & Medicinal Chemistry Letters, 19(13), 3499-3502. [Link]
-
2-Amino-4-methylthiazole. PubChem. (n.d.). [Link]
-
Synthesis and Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. (2023). ResearchGate. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. chemijournal.com [chemijournal.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: A Guide to the Safe Handling of N2-Methylthiazole-2,4-diamine
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety
Author's Note: As of the latest revision of this document, a specific Safety Data Sheet (SDS) for N2-Methylthiazole-2,4-diamine is not publicly available. The following guidelines are therefore extrapolated from the known hazard profiles of structurally analogous thiazole-containing compounds. This guide is intended to provide a robust framework for safe handling based on scientific precedent, but it is imperative that all laboratory personnel treat N2-Methylthiazole-2,4-diamine as a compound of unknown toxicity and handle it with the utmost caution.
Hazard Analysis: Understanding the Potential Risks
Thiazole and its derivatives are a class of heterocyclic compounds widely utilized in pharmaceutical development. While N2-Methylthiazole-2,4-diamine's specific toxicological properties are not yet fully characterized, analysis of related structures, such as 4-Methylthiazole and 2-Amino-4-methylthiazole, reveals a consistent pattern of potential hazards. These include:
-
Skin Irritation and Corrosion: Many thiazole derivatives are known to cause skin irritation upon contact.[1][2] Prolonged or repeated exposure may lead to more severe reactions.
-
Serious Eye Damage/Irritation: Contact with the eyes is likely to cause serious irritation, and in some cases, irreversible damage.[1][2]
-
Respiratory Irritation: Inhalation of dusts or vapors may lead to irritation of the respiratory tract.[1][2]
-
Acute Oral Toxicity: Some thiazole compounds are classified as harmful if swallowed.[1]
Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling N2-Methylthiazole-2,4-diamine. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile) is mandatory. The outer glove should be removed and disposed of immediately after handling the compound. This practice minimizes the risk of cross-contamination and accidental skin exposure. Always inspect gloves for tears or punctures before use. |
| Eye and Face Protection | Chemical safety goggles that provide a complete seal around the eyes are required at all times. In situations where splashing is a significant risk, a full-face shield must be worn in addition to safety goggles.[3] |
| Respiratory Protection | All handling of solid N2-Methylthiazole-2,4-diamine should be conducted within a certified chemical fume hood to prevent the inhalation of airborne particulates. If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.[3] |
| Protective Clothing | A laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable chemical-resistant gown or apron should be worn over the lab coat. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, methodical workflow is essential for minimizing exposure risk. The following protocol should be considered standard operating procedure when working with N2-Methylthiazole-2,4-diamine.
Pre-Experiment Preparation
-
Designated Area: All work with N2-Methylthiazole-2,4-diamine must be conducted in a designated area within a laboratory, clearly marked with appropriate hazard signage.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Emergency Equipment Check: Verify the location and functionality of the nearest safety shower and eyewash station.
-
Spill Kit Availability: A spill kit containing appropriate absorbent materials for chemical spills should be readily accessible.
Donning PPE Workflow
The following diagram illustrates the correct sequence for donning PPE to ensure a sterile and safe handling environment.
Handling and Experimental Procedures
-
Weighing: All weighing of solid N2-Methylthiazole-2,4-diamine must be performed within the chemical fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing. Keep the container covered as much as possible during this process.
-
Reactions: All reactions involving N2-Methylthiazole-2,4-diamine should be conducted in a closed system or within the fume hood.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of N2-Methylthiazole-2,4-diamine and any contaminated materials is a critical final step in the safety protocol.
-
Waste Segregation: All waste contaminated with N2-Methylthiazole-2,4-diamine, including gloves, weighing boats, and pipette tips, must be segregated into a clearly labeled, sealed hazardous waste container.
-
Chemical Waste: Unused or waste N2-Methylthiazole-2,4-diamine should be collected in a designated, sealed container.
-
Disposal Protocol: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[2][4] Never dispose of this compound down the drain or in the regular trash.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][5] Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][5] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1] |
Conclusion: A Culture of Safety
The responsible handling of novel chemical entities like N2-Methylthiazole-2,4-diamine is a cornerstone of scientific integrity and laboratory safety. By adopting a cautious and methodical approach, grounded in the established principles of chemical hygiene and risk mitigation, researchers can confidently advance their work while ensuring the well-being of themselves and their colleagues. This guide provides a foundational framework; however, it is the responsibility of every individual scientist to remain vigilant, informed, and committed to a culture of safety.
References
-
Monash University. (2024). Handling and storage of liquid nitrogen - OHS Information Sheet. Retrieved from [Link]
-
Air Liquide. (2023). SAFETY DATA SHEET Nitrogen. Retrieved from [Link]
-
Airgas. (2011). Material Safety Data Sheet Nitrogen. Retrieved from [Link]
-
Air Liquide South Africa. (n.d.). Nitrogen Safety Data Sheet. Retrieved from [Link]
-
UTC Aerospace Systems. (2017). Nitrogen - SAFETY DATA SHEET. Retrieved from [Link]
-
NHS Lothian. (n.d.). Safe Storage, Use and Transport of Liquid Nitrogen Procedure. Retrieved from [Link]
-
DTIC. (n.d.). HANDLING AND STORAGE OF NITROGEN TETROXIDE. Retrieved from [Link]
-
Environment Agency - Citizen Space. (n.d.). Nitrogen, compressed - Safety Data Sheet. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2025). First aid for chemical-related accidents and injuries. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
